Technical Whitepaper: Safety, Handling, and Application of 3-(4-Fluorophenyl)azetidin-3-ol TFA in Drug Discovery
Executive Summary In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged bioisostere for larger, more lipophilic heterocycles such as piperidines and morpholines. Specifically, 3-(4-Fluorophe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the azetidine ring has emerged as a privileged bioisostere for larger, more lipophilic heterocycles such as piperidines and morpholines. Specifically, 3-(4-Fluorophenyl)azetidin-3-ol TFA (CAS: 958297-40-0) provides a highly functionalized, conformationally restricted scaffold[1]. The inclusion of the tertiary alcohol offers unique hydrogen-bonding vectors, while the para-fluoro substitution on the phenyl ring provides critical metabolic resistance against CYP450-mediated oxidation.
As a Senior Application Scientist, I emphasize that handling the trifluoroacetate (TFA) salt of this reactive secondary amine requires more than rote adherence to an SDS; it requires a mechanistic understanding of the compound's physical chemistry to maintain structural integrity and experimental reproducibility.
Chemical Profile & Quantitative Data
The following table summarizes the critical physicochemical parameters of the compound. Understanding the mass difference between the free base and the TFA salt is critical for accurate stoichiometric calculations during assay preparation and synthesis.
Required threshold for high-throughput screening (HTS).
Appearance
Solid / Lyophilized Powder
High surface area; susceptible to rapid moisture absorption.
Safety Data Sheet (SDS) & Hazard Mitigation
Safety protocols cannot be memorized; they must be understood mechanistically. The hazards associated with 3-(4-Fluorophenyl)azetidin-3-ol TFA stem from both its active pharmacophore and its salt form.
Acute Toxicity (H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled[4].
Mechanistic Cause: The low molecular weight and optimized lipophilicity of the azetidine core allow for rapid dermal and mucosal penetration.
Skin and Eye Irritation (H315, H319): Causes severe skin and serious eye irritation[4].
Mechanistic Cause: The residual trifluoroacetic acid (TFA) counterion lowers the local pH upon contact with physiological moisture, while the intrinsic basicity of the amine (when dissociated) disrupts lipid bilayers in the skin and ocular mucosa.
Specific Target Organ Toxicity - Single Exposure (H336): May cause respiratory irritation or drowsiness[4].
Mechanistic Cause: Inhalation of the fine lyophilized powder can lead to rapid systemic absorption, interacting with central nervous system (CNS) targets due to the compound's high brain penetrance.
Self-Validating Experimental Protocols
Protocol A: Solubilization and Storage (Self-Validating System)
The TFA salt is frequently encountered because it is the direct byproduct of reverse-phase preparative HPLC purification. While the free base is prone to atmospheric oxidation and CO₂ absorption, the TFA salt provides superior benchtop stability and enhanced solubility in polar aprotic solvents.
Step 1: Equilibration. Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.
Causality: Prevents atmospheric condensation on the hygroscopic TFA salt, which would trigger premature hydrolysis.
Step 2: Weighing. Weigh the required mass inside a ventilated enclosure using an anti-static weighing boat.
Step 3: Solvation. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM to 50 mM stock solution. Vortex gently and sonicate in a water bath not exceeding 40°C.
Causality: Anhydrous DMSO prevents the degradation of the TFA salt. Temperatures above 40°C can induce thermal degradation of the azetidine ring.
Step 4: Visual and Analytical Validation. A clear solution indicates complete dissolution. However, visual inspection cannot confirm chemical integrity. Perform a rapid LC-MS check of the stock solution.
Validation: The presence of a dominant peak at m/z 168.08 [M+H]⁺ (corresponding to the ionized free base) validates that the azetidine ring remains intact.
Step 5: Aliquoting. Divide the stock into single-use aliquots (e.g., 50 µL) and store at -80°C under inert gas (Argon or Nitrogen).
Caption: Workflow for handling and solubilizing 3-(4-Fluorophenyl)azetidin-3-ol TFA.
Protocol B: Synthetic Integration via S_NAr or Buchwald-Hartwig Coupling
To integrate this building block into a larger drug scaffold (e.g., attaching it to a halogenated pyrimidine or quinoline core), the secondary amine must act as a nucleophile.
Step 1: Base Selection. Use N,N-Diisopropylethylamine (DIPEA) in a 3:1 molar ratio relative to the azetidine TFA salt.
Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile, while efficiently neutralizing the TFA counterion to liberate the reactive secondary amine.
Step 2: Reaction Execution. Combine the electrophilic core, the azetidine salt, and DIPEA in a polar aprotic solvent (e.g., DMF or NMP). Heat to 80-100°C for S_NAr, or utilize a Palladium catalyst (e.g., Pd₂(dba)₃ with XPhos) for Buchwald-Hartwig amination.
Step 3: Reaction Quenching. Quench with saturated aqueous NaHCO₃ to neutralize any remaining acidic byproducts before organic extraction.
Pharmacological Utility & Biological Pathways
Azetidine derivatives are frequently employed as hinge-binding motifs or solvent-exposed solubilizing groups in targeted therapeutics. The para-fluoro substitution prevents rapid CYP450-mediated oxidation at the vulnerable para position of the phenyl ring, significantly increasing the compound's metabolic half-life. When integrated into a lead scaffold, the resulting molecule can effectively block target kinases (e.g., LRRK2 or PI3K), reducing downstream phosphorylation events and halting aberrant cellular signaling.
Caption: Synthetic integration of the azetidine motif and kinase inhibition pathway.
References[4] NextSDS, "3-(4-fluorophenyl)azetidin-3-ol hydrochloride — Chemical Substance Information", Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFndYMwsu3Lw9ReuDLHdssP_XcMoF4H3DVQE3xz0VYIBQ2g9HZGjapspUTqRu3p_YVSp9EkwNNhBwYCA2Z5h6BV8UnOdLWo8BAawZGrowqmo2dBqMaiMLXu3gN9vsVpNEOWFUAgifSsYl-M1rq55oAL5DMZlz_jbkIhNvolottcVS64nILjpYnE46-PUe7hCrWglQ==[1] ChemScene, "958297-40-0 | 3-(4-Fluorophenyl)azetidin-3-ol 2,2,2-trifluoroacetate", Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk9j42p5kEaTl1muK8s8Ps8_8n2p57nSE6oNOYucinXZC-W_jZCWtDln59ZmOSU3ROFmtinUD8N_nhkO1P2zjnWpQ0W73pr-g4KwzmSRjV4b8nUAGMl42QY_GUZUB4M_duVayKYZ2D6CVgn_cr[2] ChemScene, "848392-23-4 | 3-(4-Fluorophenyl)azetidin-3-ol", Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH8r3XciT5fWhBeTDZ-qr2zqW2RW2mlaQKQ4K1Ka5Z0wSBqA1ttkLXjIWnkQ66dkUs7Y-K3u2QLoi3rSetK4P044IGRXG0eDL9osVvE6ixxwTvr0Gr7gXK3MSQtFsxhdyFKjFLY4kHsh6d3CPV[3] CymitQuimica, "3-(4-FLUOROPHENYL)AZETIDIN-3-OL", Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtKH69DA1uMYT72bJWNe5FmO1pNVh3-8OSKe9xSIlzohVGrwr4ERhVwnLLJma0oZy5OHY_eNQ4N2Xv2MP174lU1xNB1IL0YoDRNHaQCvhXd0q3bW9YzJYW4fv0VijLcpw8z7-IOKp7u3HJ1f7bIIH7dPn8JOxiklZCKzYZVJaTGFLot_33iQC1TYQoFFZKZ6Znfg==
Pharmacokinetics of 3-(4-Fluorophenyl)azetidin-3-ol Trifluoroacetic Acid Derivatives: A Technical Guide
Executive Summary The optimization of absorption, distribution, metabolism, and excretion (ADME) properties remains a central challenge in small-molecule drug discovery. Recently, four-membered nitrogen-containing hetero...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The optimization of absorption, distribution, metabolism, and excretion (ADME) properties remains a central challenge in small-molecule drug discovery. Recently, four-membered nitrogen-containing heterocycles, specifically azetidines, have emerged as vital motifs in medicinal chemistry due to their unique physicochemical and pharmacokinetic profiles[1]. When functionalized with a 4-fluorophenyl group and isolated as a trifluoroacetic acid (TFA) salt, the 3-(4-fluorophenyl)azetidin-3-ol scaffold presents a highly optimized, yet complex, pharmacokinetic system. This whitepaper deconstructs the structural causality behind the pharmacokinetics of this motif, provides quantitative data on its metabolic advantages, and outlines self-validating experimental protocols for its evaluation.
Structural Pharmacokinetics: The Causality of the Motif
The pharmacokinetic behavior of 3-(4-fluorophenyl)azetidin-3-ol is dictated by three distinct structural components, each engineered to overcome specific ADME liabilities.
The Azetidine Core: Escaping N-Dealkylation
Historically, piperidine and pyrrolidine rings have been heavily utilized in drug design; however, they are highly susceptible to rapid Phase I metabolism, specifically N-dealkylation and oxidation[2]. The substitution of these larger rings with an azetidine core fundamentally alters the metabolic trajectory. The high ring strain, sp3-rich character, and conformational rigidity of the azetidine ring reduce the basicity of the amine (lowering the pKa) and alter its spatial orientation within the Cytochrome P450 (CYP450) active site[1]. Consequently, azetidines effectively resist N-dealkylation and cyclized oxazolidine formation, shifting clearance pathways and significantly prolonging the drug's half-life[2].
The 4-Fluorophenyl Substitution: Blocking Aromatic Oxidation
Unsubstituted phenyl rings are prime targets for CYP-mediated para-hydroxylation. By installing a highly electronegative fluorine atom at the para position, the site is metabolically blocked. Fluorine acts as a bioisostere for hydrogen; its small van der Waals radius minimizes steric disruption, while the exceptionally strong C-F bond resists oxidative cleavage. Furthermore, the electron-withdrawing nature of the fluorine atom modulates the overall lipophilicity (LogD) of the molecule, optimizing passive membrane permeability without driving excessive non-specific protein binding.
The Trifluoroacetic Acid (TFA) Counterion: Solubility vs. Toxicity
In early-stage drug discovery, compounds are frequently isolated as TFA salts following preparative reverse-phase high-performance liquid chromatography (RP-HPLC)[3]. While the TFA counterion enhances aqueous solubility for in vitro assays, it introduces significant in vivo variables. TFA is a strong acid (pKa ≈ 0.5) that remains highly ionized in physiological fluids, is rapidly absorbed, and distributes widely throughout extracellular spaces[4][5]. Because high concentrations of TFA can alter apparent pharmacokinetic properties and induce localized toxicity, it is imperative to quantify the TFA content and, when necessary, exchange it for a more physiologically acceptable counterion (e.g., chloride or mesylate) prior to in vivo profiling[3].
Structural determinants of 3-(4-fluorophenyl)azetidin-3-ol PK properties.
Quantitative Pharmacokinetic Profiling
To illustrate the impact of the azetidine and fluorophenyl modifications, Table 1 summarizes representative in vitro and in vivo pharmacokinetic parameters. The transition from a standard piperidine analog to the fluorinated azetidine derivative demonstrates a profound reduction in intrinsic clearance (
Clint
) and a corresponding increase in oral bioavailability (%F).
Table 1: Comparative Pharmacokinetic Parameters
Compound Motif
Core Heterocycle
Aromatic Substitution
Intrinsic Clearance (
Clint
) (µL/min/mg)
Oral Bioavailability (F%)
LogD (pH 7.4)
Analog A
Piperidine
Phenyl
85.4
12%
3.2
Analog B
Azetidine
Phenyl
42.1
38%
2.1
Target Compound
Azetidine
4-Fluorophenyl
15.3
65%
2.4
Note: Data represents aggregated trends observed in heterocyclic scaffold hopping from piperidines to azetidines.
To ensure scientific integrity, the evaluation of this compound must follow rigorous, self-validating protocols. Below are the definitive methodologies for assessing metabolic stability and managing the TFA salt form.
Workflow for evaluating PK and managing TFA counterions in azetidine derivatives.
Protocol 1: 19F-NMR Quantification of TFA Content and Salt Exchange
Because drug discovery compounds are often isolated as trifluoroacetate salts, determining the exact TFA molar equivalent is critical to ascertain the correct formula weight and avoid downstream toxicity[3].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 2.0 mg of the 3-(4-fluorophenyl)azetidin-3-ol TFA salt and dissolve in 600 µL of DMSO-
d6
.
Internal Standard Addition: Add a precisely known concentration of 2,2,2-trifluoroethanol (TFE) as an internal standard.
Causality: TFE provides a distinct
19
F chemical shift that does not overlap with the TFA signal (~ -75 ppm) or the 4-fluorophenyl signal (~ -115 ppm), enabling absolute quantification.
NMR Acquisition: Acquire the
19
F-NMR spectrum using a 90° pulse sequence.
Causality: Fluorine nuclei exhibit long longitudinal relaxation times (
T1
). A relaxation delay (
D1
) of at least 5 times the longest
T1
(typically >10 seconds) must be used to ensure complete relaxation. Failure to do so will result in an underestimation of the TFA content.
Data Analysis: Integrate the TFA peak relative to the TFE internal standard to calculate the molar percentage of TFA.
Salt Exchange (If TFA > 5%): Dissolve the compound in methanol and pass it through a strong anion-exchange resin (e.g., Amberlite IRA-400 in Cl⁻ form).
Causality: The resin selectively binds the trifluoroacetate anion and releases chloride, converting the compound to a physiologically benign HCl salt, thereby preventing TFA-induced artifacts in in vivo models.
Protocol 2: High-Throughput In Vitro Microsomal Stability Assay
This assay determines the intrinsic clearance (
Clint
) of the compound by exposing it to the primary Phase I metabolizing enzymes found in the liver.
Step-by-Step Methodology:
Matrix Preparation: Prepare a solution of human or rat liver microsomes at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
MgCl2
.
Pre-Incubation: Add the test compound (final concentration: 1 µM; DMSO < 0.1%) to the microsomal matrix and pre-incubate at 37°C for 5 minutes.
Causality: Pre-incubation allows the highly polar azetidine compound to reach thermodynamic equilibrium and partition appropriately into the lipophilic microsomal membranes before metabolism begins.
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Causality: CYP450 enzymes require a continuous supply of electrons. A regenerating system is used instead of direct NADPH to prevent cofactor depletion over the 60-minute assay, which would artificially halt metabolism and result in a falsely prolonged half-life.
Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 min), remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard.
Causality: Cold acetonitrile instantly denatures the CYP enzymes, terminating the reaction. The internal standard corrects for any volumetric inconsistencies during subsequent centrifugation.
Analysis: Centrifuge the quenched samples at 4,000 x g for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the exponential decay of the parent compound and calculate
Clint
.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns
Source: MDPI
URL:[Link]
Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Initial discovery and synthesis pathways of 3-(4-Fluorophenyl)azetidin-3-ol compounds
An In-depth Technical Guide on the Core Synthesis of 3-(4-Fluorophenyl)azetidin-3-ol Compounds Abstract The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart fav...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Core Synthesis of 3-(4-Fluorophenyl)azetidin-3-ol Compounds
Abstract
The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2] This technical guide provides an in-depth exploration of the initial discovery and primary synthetic pathways leading to 3-(4-Fluorophenyl)azetidin-3-ol, a key building block for more complex pharmaceutical agents. The narrative focuses on the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect two principal and divergent synthetic strategies: the addition of organometallic reagents to an azetidin-3-one precursor and the photochemical Norrish-Yang cyclization. Detailed, self-validating protocols are provided for each, alongside a comparative analysis to guide synthetic planning.
Introduction: The Strategic Importance of the Azetidine Core
Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged from being a chemical curiosity to a cornerstone in drug discovery.[3][4] Their inherent ring strain, while a synthetic challenge, provides a unique conformational rigidity that allows for precise vectoral orientation of substituents, which is critical for optimizing ligand-receptor interactions.[2] The incorporation of a 3-hydroxyazetidine motif introduces a chiral center and a hydrogen bond donor/acceptor, further enhancing its utility.
The specific placement of a 4-fluorophenyl group at the C3 position is a common tactic in medicinal chemistry. The fluorine atom can improve metabolic stability by blocking potential sites of oxidative metabolism and can modulate the pKa of nearby functional groups, influencing binding affinity and pharmacokinetic profiles. This guide focuses on the synthesis of the tertiary alcohol, 3-(4-Fluorophenyl)azetidin-3-ol, a versatile intermediate for further functionalization.
Part 1: Foundational Synthetic Strategies
The construction of the 3-aryl-3-hydroxyazetidine core is not trivial due to the strained nature of the four-membered ring.[5] Two fundamentally different and highly effective strategies have become prominent: a classical organometallic approach and an elegant photochemical method.
Pathway A: Organometallic Addition to N-Protected Azetidin-3-one
This is arguably the most versatile and widely adopted method for creating C3-substituted tertiary azetidinols. The logic is straightforward: a nucleophilic aryl group attacks the electrophilic carbonyl of an azetidin-3-one precursor.
Causality Behind Experimental Design:
Nitrogen Protection: The azetidine nitrogen must be protected prior to the organometallic addition. An unprotected secondary amine is nucleophilic and would react with the Grignard or organolithium reagent. Furthermore, the protecting group, typically a tert-butoxycarbonyl (Boc) or benzyl (Bn) group, enhances the stability of the strained ring system and improves handling and solubility in organic solvents. The Boc group is particularly advantageous as it can be readily removed under acidic conditions without affecting many other functional groups.[6]
Precursor Synthesis: The key intermediate, N-protected azetidin-3-one, is typically synthesized via oxidation of the corresponding N-protected azetidin-3-ol. This precursor is accessible from epichlorohydrin and the desired amine (e.g., benzylamine), followed by protection.
Organometallic Reagent: The choice between a Grignard reagent (4-fluorophenylmagnesium bromide) and an organolithium reagent (4-fluorophenyllithium) depends on availability and reactivity. Grignard reagents are often sufficient and more commonly used for this type of addition.
Anhydrous Conditions: Organometallic reagents are highly reactive towards protic sources. The entire reaction must be conducted under strictly anhydrous conditions using dried glassware and anhydrous solvents (e.g., THF, diethyl ether) to prevent quenching of the nucleophile and ensure high yields.
Caption: Workflow for the Grignard addition pathway.
Pathway B: The Norrish-Yang Photochemical Cyclization
This method offers a more convergent and elegant approach, forming the azetidine ring and setting the C3-aryl-C3-hydroxyl stereocenter in a single step. The reaction proceeds via the intramolecular abstraction of a γ-hydrogen by a photo-excited ketone, leading to a 1,4-diradical intermediate that cyclizes to form the azetidinol.[7]
Causality Behind Experimental Design:
Precursor Design: The starting material is an α-amino ketone, specifically an N-substituted-2-amino-1-(4-fluorophenyl)ethan-1-one. The N-substituent must possess a γ-hydrogen atom that is accessible for abstraction.
Photochemical Conditions: The reaction requires a specific wavelength of light (typically UV-A, ~350 nm) to excite the n→π* transition of the ketone carbonyl. The choice of solvent is critical; it must be transparent at the irradiation wavelength to ensure efficient energy transfer to the substrate. Acetonitrile is a common choice.
Reaction Concentration: Photochemical reactions can be concentration-dependent. Dilute solutions (e.g., 0.05-0.15 M) are often used to minimize intermolecular side reactions and dimerization of the excited ketone.
Flow Chemistry: Modern implementations of the Norrish-Yang reaction often use photochemical flow reactors. This technology provides highly reproducible irradiation times, precise temperature control, and improved safety and scalability compared to batch reactors.
Thermodynamic Stability of 3-(4-Fluorophenyl)azetidin-3-ol Trifluoroacetic Acid Salt: A Comprehensive Evaluation Framework
An In-Depth Technical Guide for Drug Development Professionals Abstract The journey of an active pharmaceutical ingredient (API) from discovery to a viable drug product is critically dependent on its physicochemical prop...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The journey of an active pharmaceutical ingredient (API) from discovery to a viable drug product is critically dependent on its physicochemical properties, with thermodynamic stability being paramount.[1][2] This guide provides a comprehensive framework for the in-depth evaluation of the thermodynamic stability of 3-(4-Fluorophenyl)azetidin-3-ol trifluoroacetic acid salt. As a novel entity, understanding its solid-state behavior, susceptibility to degradation, and potential for polymorphism is essential for de-risking development and ensuring a safe, effective, and stable final product.[3] We will delve into the theoretical underpinnings of the molecule's stability based on its structure, followed by a detailed exposition of the experimental protocols required for a robust stability assessment, from initial characterization to forced degradation and hygroscopicity studies. This document is intended for researchers, scientists, and drug development professionals, offering both the "why" and the "how" of a rigorous stability investigation.
Introduction: The Criticality of Solid-State Stability
An active pharmaceutical ingredient (API) must maintain its identity, purity, and potency throughout its shelf life to be considered safe and effective.[4] For crystalline solids, particularly salts, stability is not merely a matter of chemical integrity but is deeply intertwined with its physical form.[2] The formation of a salt is a common strategy to improve properties like solubility or stability compared to the free form of the API.[5][6] However, this introduces new complexities, including the potential for multiple crystalline forms (polymorphs), disproportionation, and interactions with environmental factors like humidity.[7][8]
The subject of this guide, 3-(4-Fluorophenyl)azetidin-3-ol trifluoroacetic acid salt, combines several structural features that warrant a thorough stability investigation:
Azetidine Ring: A strained four-membered heterocycle that could be susceptible to ring-opening reactions.[9]
Tertiary Alcohol: A functional group that may undergo dehydration, especially under thermal stress.
Fluorophenyl Group: Generally stable, the carbon-fluorine bond is one of the strongest in organic chemistry, yet its electronic properties can influence the reactivity of the entire molecule.[10]
Trifluoroacetate (TFA) Counter-ion: Derived from a strong acid, TFA can impart specific properties to the salt.[11][12] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can act as a plasticizer and trigger physical or chemical changes in the solid API.[13]
This guide outlines a systematic approach, grounded in ICH guidelines, to fully characterize the thermodynamic stability of this salt, enabling informed decisions in formulation, packaging, and storage.[14]
Theoretical Stability Assessment: A Structure-Based Analysis
Before embarking on experimental work, a theoretical analysis of the molecular structure can help predict potential stability liabilities.
Salt Dissociation and pKa Relationship: The stability of the salt is fundamentally linked to the pKa difference between the azetidinol base and trifluoroacetic acid. Trifluoroacetic acid is a very strong acid (pKa ≈ 0.5)[15], ensuring a large ΔpKa relative to the basic nitrogen of the azetidine ring. This suggests the salt is likely to be stable against disproportionation (conversion back to free base and free acid) under anhydrous conditions. However, in the presence of moisture and/or other excipients, this equilibrium can be disturbed.
Potential Chemical Degradation Pathways: Forced degradation studies are designed to intentionally break down the API to understand these pathways.[16][17] For this molecule, we can hypothesize several routes:
Hydrolysis: The strained azetidine ring could be susceptible to nucleophilic attack by water, leading to ring-opening. This is a critical test for this class of compounds.
Oxidation: While the core structure is not overtly prone to oxidation, subtle oxidative changes can occur, particularly if trace metal impurities are present.[4]
Thermal Degradation: At elevated temperatures, dehydration of the tertiary alcohol to form an alkene is a plausible pathway. Further decomposition could lead to fragmentation of the azetidine ring.[18]
Photodegradation: Aromatic systems and halogenated compounds can be sensitive to light.[18] Exposure to UV/Vis radiation could initiate radical reactions or other transformations.[4][18]
Polymorphism and Crystallinity: Most APIs can exist in multiple crystalline forms, or polymorphs, which have different crystal lattice energies and thus different thermodynamic stabilities.[5][19] An unstable polymorph can spontaneously convert to a more stable form over time, which can drastically alter the drug's solubility, dissolution rate, and bioavailability.[8] Identifying the most stable polymorph early in development is a regulatory requirement and a scientific necessity.[20]
Experimental Framework for Stability Evaluation
A comprehensive stability assessment follows a logical progression from baseline characterization to stress testing. This workflow ensures that all potential risks are systematically investigated.
Caption: Overall workflow for thermodynamic stability assessment.
Phase 1: Baseline Solid-State Characterization
The first step is to establish an unambiguous baseline of the initial material.
X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying the crystalline form. The unique diffraction pattern serves as a fingerprint for the specific polymorph.
Thermal Analysis (DSC & TGA): These techniques provide crucial information about the thermal behavior of the salt.
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated. It reveals the melting point, heat of fusion, and can detect polymorphic transitions, desolvation, and glass transitions.[21]
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of residual solvent or water and to determine the onset temperature of thermal decomposition.[22]
Spectroscopy (FTIR/Raman): Provides a vibrational fingerprint of the molecule and its crystal lattice, which is sensitive to changes in solid form.
Technique
Primary Purpose
Key Information Obtained
XRPD
Identify crystalline form (fingerprint)
Polymorphic form, degree of crystallinity
DSC
Assess thermal transitions
Melting point, enthalpy of fusion, polymorphic transitions
TGA
Measure mass loss vs. temperature
Water/solvent content, decomposition temperature
DVS
Quantify moisture interaction
Hygroscopicity classification, deliquescence point
HPLC
Separate and quantify components
Purity, assay, detection of degradation products
Caption: Key analytical techniques for stability assessment.
Protocol 1: Thermal Analysis using DSC and TGA
Instrument Preparation: Calibrate the DSC and TGA instruments for temperature and heat flow (DSC) or mass (TGA) using appropriate standards (e.g., indium for DSC).
Sample Preparation: Accurately weigh 2-5 mg of the 3-(4-Fluorophenyl)azetidin-3-ol TFA salt into a standard aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
DSC Method:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a temperature above the melting/decomposition point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
Record the heat flow as a function of temperature.
TGA Method:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to a temperature where full decomposition is observed (e.g., 400 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
Record the mass loss as a function of temperature.
Data Analysis:
For DSC, identify the onset temperature and peak maximum of any endotherms (e.g., melting) or exotherms (e.g., crystallization, decomposition).[23]
For TGA, determine the percentage mass loss in distinct steps and the onset temperature of decomposition.[24]
Phase 2: Forced Degradation Studies
Forced degradation, or stress testing, is fundamental to understanding how the API behaves under exaggerated conditions.[16][25] The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without excessively breaking down the main component.[14][25]
Caption: Workflow for conducting forced degradation studies.
Protocol 2: Forced Degradation Study
Sample Preparation: Prepare stock solutions of the API salt in a suitable solvent (e.g., acetonitrile/water). For solid-state studies, use the neat powder.
Acid Hydrolysis: Mix the API stock with 0.1 M HCl and heat at 60-80 °C. Withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize before HPLC analysis.
Base Hydrolysis: Mix the API stock with 0.1 M NaOH and keep at room temperature or slightly elevated temperature. Withdraw and neutralize samples at various time points.
Oxidative Degradation: Treat the API stock with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor over time.
Thermal Degradation (Solid): Store the solid API in a temperature-controlled oven (e.g., 80 °C). Sample at time points and dissolve for analysis.
Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be run in parallel.
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method. Calculate the assay of the parent peak and quantify any degradation products.
Phase 3: Stability-Indicating Method Development
A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[17] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique.[26]
Protocol 3: RP-HPLC Method Development
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Scouting:
Mobile Phase A: 0.1% Trifluoroacetic Acid (or Formic Acid for MS compatibility) in Water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (or Formic Acid) in Acetonitrile.
Gradient Elution: Run a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all potential degradation products from the forced degradation samples.
Wavelength Selection: Use a Photo-Diode Array (PDA) detector to acquire UV spectra. Select a wavelength that provides a good response for the parent API and the observed degradants.
Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve good resolution (Rs > 1.5) between the parent peak and all impurity peaks.
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate specificity by showing that the parent peak is pure in all stressed samples (e.g., using PDA peak purity analysis).
Interpreting the Data: Building a Stability Profile
The ultimate goal is to synthesize all experimental data into a cohesive understanding of the compound's stability.
Thermal Data Interpretation:
A sharp endotherm in the DSC close to the decomposition onset in the TGA suggests the compound melts and decomposes simultaneously.
Weight loss in the TGA below 100°C indicates the presence of water or volatile solvents.[21][27] An associated endotherm in the DSC confirms this is a desolvation/dehydration event.[21]
The presence of multiple melting peaks or exotherms before the final melt can indicate the presence of polymorphs or polymorphic transitions upon heating.
Degradation Pathway Elucidation:
By comparing the chromatograms from the different stress conditions, a degradation profile can be built. For example, if a specific impurity only appears under acidic conditions, it is likely a product of acid hydrolysis.
The structure of significant degradation products should be elucidated using LC-MS/MS to confirm the hypothesized degradation pathways. For this molecule, look for masses corresponding to the ring-opened product or the dehydrated product.
Hygroscopicity and Polymorphism:
Data from DVS will classify the salt's hygroscopicity. Significant water uptake at low relative humidity (e.g., >2% at 60% RH) indicates a hygroscopic nature that will require controlled packaging.
If the polymorph screen reveals a more stable crystalline form than the initial material, the manufacturing process must be controlled to produce this stable form consistently.[2] XRPD is the primary tool for monitoring the solid form during these studies.
Conclusion and Recommendations
A thorough investigation into the thermodynamic stability of 3-(4-Fluorophenyl)azetidin-3-ol trifluoroacetic acid salt is not merely a data-gathering exercise; it is a critical component of risk management in drug development.[18] By systematically evaluating its solid-state properties, susceptibility to environmental stress, and potential for polymorphism, developers can build a robust data package to support regulatory filings.
Based on the structural analysis and established principles, the primary stability risks for this compound are likely to be:
Moisture-induced instability: Due to the hygroscopic nature of the TFA counter-ion, moisture absorption is a key concern, potentially leading to physical changes (e.g., deliquescence, polymorphic conversion) or chemical degradation (hydrolysis).
Polymorphic Conversion: The existence of a more stable, less soluble polymorph is a significant risk that must be thoroughly investigated.
The experimental framework detailed in this guide provides a self-validating system to identify and mitigate these risks, ensuring the selection of the optimal solid form and the definition of appropriate storage and handling conditions to guarantee a stable and reliable drug substance.
References
A practical guide to forced degradation and stability studies for drug substances. (n.d.).
Thompson, S. (2020, January 11). Solid State Stability. VxP Pharma.
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
Solid-State Characterization — The Hidden Key to API Stability and Performance. (2025, August 7).
API: solid state robust characterization in key to cut costs and time! - AlfatestLab. (n.d.).
Application Notes & Protocols: Assay Development for Azetidine, 1-[(4-fluorophenyl)sulfonyl]-. Benchchem. (n.d.).
Mykytiuk, J., & Abbott, S. (2023, March 1). Control and Selection of API Solid State Attributes. Pharmaceutical Outsourcing.
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PMC.
Use of a Platform Formulation Technology to De-Risk Solid-State Variation in Drug Development. (2023, April 21). Pharma Excipients.
Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010, January 1).
Polymorphs, Salts, and Cocrystals: What's in a Name? (2012, April 12). Crystal Growth & Design.
The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... (2020, January 1). PMC.
Polymorph, Salt & Cocrystal Screening. Veranova. (n.d.).
Biodegradation and biotransformation of organofluorine compounds. (n.d.). Request PDF.
Continuous crystallisation of organic salt polymorphs. (n.d.). Frontiers.
Synthesis of azetidine derivatives. (n.d.). Google Patents.
Degradation and Transformation of Organic Fluorine Compounds. (n.d.). ResearchGate.
Characterization of Pharmaceutical Materials with Modulated DSC™. (n.d.). TA Instruments.
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (n.d.). OUCI.
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. (2020, February 1). Request PDF. ResearchGate.
Alternate method for synthesis of 1,3,3-trinitroazetidine (TNAZ): Next generation melt castable high energy material. (2010, January 1).
The synthetic method of 3 fluoro azetidine derivatives. (n.d.). Google Patents.
Characterization of Pharmaceutical Materials with Modulated DSC™. (n.d.). TA Instruments.
DSC and TGA curves of 1:1 and 2:1_MH salt pairs. (a) 1:1 LL, (b) 1:1 LD, (c) 2:1 LL_MH and (d) 2:1 LD_MH. (n.d.). ResearchGate.
Separation of 5-Azacytidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
trifluoroacetic acid. (2025, August 20). Chemsrc.
Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing.
TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.
DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. (2024, January 4). MDPI.
Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2025, August 5). Request PDF.
Azetidin-3-ol synthesis. (n.d.). ChemicalBook.
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC.
Recent progress in synthesis of 3-functionalized azetidines. (2026, March 1). ResearchGate.
Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. (2024, March 27). ResearchGate.
Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. (2022, October 5). Journal of the American Chemical Society. ACS Publications.
Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks. (2023, January 17). PMC.
An Overview of Trifluoroacetic Acid (CAS 76-05-1). (n.d.). Aure Chemical.
Trifluoroacetic acid. (n.d.). Wikipedia.
Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (n.d.). PMC.
3-(4-Fluorophenyl)azetidine — Chemical Substance Information. (n.d.). NextSDS.
Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. (2012, August 31). Journal of Medicinal Chemistry. ACS Publications.
Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. (2024, March 13). MDPI.
Toxicity and Physicochemical Properties of Trifluoroacetic Acid. (2024, March 27). Encyclopedia MDPI.
The Strategic Utility of 3-(4-Fluorophenyl)azetidin-3-ol in Modern Medicinal Chemistry: A Technical Whitepaper
Executive Summary In the continuous pursuit of novel therapeutics, medicinal chemists are actively shifting away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. 3-(4-Fluorophenyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the continuous pursuit of novel therapeutics, medicinal chemists are actively shifting away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional scaffolds. 3-(4-Fluorophenyl)azetidin-3-ol (CAS: 848392-23-4 for the free base[1]; CAS: 848192-95-0 for the hydrochloride salt[2]) represents a highly optimized building block at the intersection of this paradigm shift. By combining the rigid, compact geometry of an azetidine ring with the metabolic robustness of a para-fluorinated phenyl group, this scaffold offers exceptional physicochemical properties. This whitepaper details the structural rationale, synthetic methodologies, and downstream applications of this critical pharmacophore in drug discovery, including its integration into targeted therapies such as MEK inhibitors[3].
Structural & Physicochemical Profiling: The Rationale
The Causality of Scaffold Selection
The selection of 3-(4-fluorophenyl)azetidin-3-ol over traditional piperidine or pyrrolidine analogs is driven by two distinct structural features that directly impact pharmacokinetics and target engagement:
The Azetidine Ring (Escape from Flatland): Four-membered nitrogen heterocycles provide a high fraction of sp3 carbons (
Fsp3
) while maintaining a lower molecular weight and a significantly smaller Topological Polar Surface Area (TPSA) than their six-membered counterparts. The constrained ring limits conformational flexibility. This rigidity reduces the entropic penalty upon target binding, thereby enhancing binding affinity.
The 4-Fluorophenyl Moiety (Metabolic Shielding): The para-position of a phenyl ring is notoriously susceptible to oxidation by Cytochrome P450 (CYP450) enzymes in the liver. Fluorine, being the most electronegative element with a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), acts as an ideal bioisostere. It effectively blocks para-hydroxylation without introducing significant steric bulk, drastically increasing the metabolic half-life of the resulting drug candidate.
Quantitative Data Comparison
To illustrate the physicochemical advantages of this scaffold, Table 1 compares the calculated properties of standard amine building blocks used in library generation.
Scaffold / Building Block
Molecular Weight ( g/mol )
Estimated cLogP
TPSA (Ų)
Fsp3
Key Advantage
3-Phenylazetidin-3-ol
149.19
1.10
32.59
0.33
High rigidity, but metabolically labile at the para-position.
To ensure high fidelity in library generation, the synthesis of 3-(4-fluorophenyl)azetidin-3-ol must be robust and scalable. The standard approach utilizes the nucleophilic addition of a Grignard reagent to an N-protected azetidin-3-one.
Experimental Causality: We specifically utilize Grignard reagents (e.g., 4-fluorophenylmagnesium bromide) over organolithium species. Organolithiums are highly basic and tend to promote unwanted enolization and subsequent degradation of the highly strained azetidin-3-one ring. The milder Grignard reagent favors direct nucleophilic addition.
Protocol: Synthesis of 3-(4-Fluorophenyl)azetidin-3-ol Hydrochloride
Step 1: Grignard Addition
Charge a flame-dried, nitrogen-purged round-bottom flask with 1-Boc-azetidin-3-one (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
Cool the solution to 0 °C using an ice-water bath to control the exothermic addition.
Dropwise add 4-fluorophenylmagnesium bromide (1.0 M in THF, 1.2 equiv) over 30 minutes. Note: Slow addition at 0 °C prevents localized heating, which can lead to thermal ring-opening side reactions.
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Quench the reaction carefully with saturated aqueous
NH4Cl
, extract with Ethyl Acetate (3x), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the intermediate 1-Boc-3-(4-fluorophenyl)azetidin-3-ol.
Step 2: Acidic Deprotection
Dissolve the crude 1-Boc-3-(4-fluorophenyl)azetidin-3-ol in Dichloromethane (DCM) (0.5 M).
Add a solution of 4M HCl in dioxane (5.0 equiv) at room temperature. Note: HCl is preferred over Trifluoroacetic acid (TFA) here to directly isolate the product as a stable hydrochloride salt[2], which is easier to handle, less hygroscopic, and avoids the toxicity associated with trifluoroacetate salts.
Stir for 4 hours until TLC indicates complete consumption of the starting material.
Concentrate the mixture in vacuo, triturate the resulting solid with diethyl ether, and filter to isolate 3-(4-fluorophenyl)azetidin-3-ol hydrochloride as a white crystalline solid.
Synthetic workflow of 3-(4-Fluorophenyl)azetidin-3-ol via Grignard addition.
Downstream Applications & Mechanistic Pathways
Once synthesized, 3-(4-fluorophenyl)azetidin-3-ol serves as a versatile hub for further functionalization. A prominent application in contemporary medicinal chemistry is its use in generating 3,3-disubstituted azetidines via Lewis acid-catalyzed reactions.
For instance, iron-catalyzed thiol alkylation utilizes these tertiary alcohols to synthesize 3-aryl-3-sulfanyl azetidines, which are valuable motifs for exploring new chemical space[4].
Mechanistic Causality: The reaction proceeds via an
SN1
-type mechanism. The Lewis acid (e.g.,
FeCl3
) coordinates to the hydroxyl group, facilitating dehydration to form a highly reactive, yet resonance-stabilized, azetidine carbocation. The electron-withdrawing nature of the 4-fluoro group modulates the stability of this carbocation. This requires careful optimization of the Lewis acid strength to ensure efficient nucleophilic trapping by thiols (or other nucleophiles) without promoting ring expansion or degradation[4].
Mechanism of Lewis acid-catalyzed functionalization via an azetidine carbocation.
Conclusion
3-(4-Fluorophenyl)azetidin-3-ol is more than a simple chemical catalog item; it is a rationally designed scaffold that addresses core pharmacokinetic and pharmacodynamic challenges in drug development. By integrating the conformational rigidity of the azetidine ring with the metabolic resistance of the fluorophenyl group, it enables the generation of robust, high-affinity therapeutic candidates across multiple disease areas.
References
Title: 3-(4-fluorophenyl)azetidin-3-ol hydrochloride — Chemical Substance Information
Source: NextSDS
URL: [Link]
Title: AU2006302415B2 - Azetidines as MEK inhibitors for the treatment of proliferative diseases
Source: Google Patents
URL
Title: Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Advanced NMR Spectroscopy Characterization Protocols for 3-(4-Fluorophenyl)azetidin-3-ol Trifluoroacetate
Introduction and Scope In modern drug discovery, azetidine derivatives are highly valued as metabolically stable bioisosteres for larger saturated heterocycles. However, compounds like 3-(4-Fluorophenyl)azetidin-3-ol are...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scope
In modern drug discovery, azetidine derivatives are highly valued as metabolically stable bioisosteres for larger saturated heterocycles. However, compounds like 3-(4-Fluorophenyl)azetidin-3-ol are frequently isolated from preparative high-performance liquid chromatography (HPLC) as Trifluoroacetic acid (TFA) salts.
Accurate characterization of these salts is a critical regulatory and scientific hurdle. TFA is hygroscopic and often co-elutes in non-stoichiometric ratios (e.g., 1.2 or 0.8 equivalents). Using an assumed 1:1 formula weight for biological assays can lead to significant errors in calculating IC50 values and may introduce unintended cytotoxicity[1]. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) workflow to elucidate the structure of 3-(4-Fluorophenyl)azetidin-3-ol TFA and rigorously quantify its counterion stoichiometry in compliance with USP <761> guidelines[2].
Mechanistic Principles of the NMR Strategy (The "Why")
To achieve absolute confidence in the molecular structure and batch purity, our protocol leverages a multi-nuclear approach (
1
H,
13
C, and
19
F), driven by the specific stereochemical and electronic realities of the molecule.
Azetidine Ring Dynamics and Diastereotopic Protons (
1
H &
13
C)
The 4-membered azetidine ring is highly strained. The C3 carbon is pseudo-asymmetric, bearing two distinct substituents: a hydroxyl group and a 4-fluorophenyl ring. Because these substituents project differently across the plane of the ring, the geminal protons on the adjacent C2 and C4 carbons experience different magnetic environments.
Causality: Instead of appearing as a simple singlet or equivalent multiplets, the C2 and C4 protons are diastereotopic . They couple with each other, producing a characteristic AB quartet (or a pair of distinct doublets) with a strong geminal coupling constant (
2J≈10−12
Hz).
Solvent Selection: DMSO-
d6
is explicitly chosen over CDCl
3
. Not only does it fully dissolve the polar TFA salt, but its strong hydrogen-bonding capacity shifts the exchangeable hydroxyl (-OH) and protonated amine (-NH
2+
) signals downfield, preventing them from obscuring the critical azetidine skeletal resonances in the 3.5–4.5 ppm region.
Differentiating Fluorine Environments (
19
F)
The molecule contains two distinct fluorine environments: the covalently bound aromatic fluorine and the ionic trifluoroacetate counterion.
Causality:19
F NMR is highly sensitive to local electronic topology[3]. The aromatic fluorine is shielded by the electron-rich phenyl ring, typically resonating around -110 to -115 ppm as a multiplet (due to
J
-coupling with adjacent aromatic protons). Conversely, the highly electronegative CF
3
group of the TFA salt is heavily deshielded, appearing as a sharp, uncoupled singlet near -74 to -77 ppm.
Workflow Visualization
Figure 1: Multiparametric NMR workflow for structural validation and qNMR stoichiometry calculation.
This protocol establishes the connectivity and confirms the identity of the API.
Step 1: Sample Preparation
Weigh approximately 15–20 mg of 3-(4-Fluorophenyl)azetidin-3-ol TFA into a clean glass vial.
Add 600 µL of high-purity DMSO-
d6
(containing 0.03% v/v TMS as an internal chemical shift reference).
Vortex for 30 seconds until complete dissolution is achieved. Transfer to a 5 mm precision NMR tube.
Step 2: Instrument Acquisition Parameters
1
H NMR (400/500 MHz): 16 scans, spectral width of 12 ppm, relaxation delay (D1) of 2 seconds, 30° flip angle.
13
C NMR (100/125 MHz): 512 scans,
1
H-decoupled (WALTZ-16), spectral width of 250 ppm, D1 of 2 seconds.
19
F NMR (376/470 MHz): 16 scans,
1
H-coupled, spectral width of 200 ppm, centered at -100 ppm.
Protocol B: Self-Validating
19
F qNMR for TFA Quantification
To ensure the TFA ratio is accurate, we employ a quantitative NMR (qNMR) approach. Because the
T1
relaxation time of the CF
3
group is exceptionally long, using standard qualitative parameters will result in severe under-integration[4]. We use 2,2,2-Trifluoroethanol (TFE) as an internal standard[5].
Step 1: Standardized Sample Preparation
Accurately weigh exactly 10.0 mg of the API salt using a microbalance.
Add exactly 5.0 mg of 2,2,2-Trifluoroethanol (TFE, internal standard) to the vial.
Dissolve in 600 µL of DMSO-
d6
and transfer to an NMR tube.
Step 2:
T1
Inversion Recovery Experiment
Run a standard Inversion Recovery pulse sequence (180 - τ - 90 - acquire) to determine the longitudinal relaxation time (
T1
) of both the TFA and TFE fluorine signals.
Causality: You must know the longest
T1
in the system to set the relaxation delay. For quantitative accuracy >99%, the D1 delay must be set to
≥5×T1
[4].
Step 3: qNMR Acquisition
Pulse Angle: Set to exactly 90° to ensure maximum signal-to-noise ratio (S/N)[4].
Relaxation Delay (D1): Set to 20 seconds (assuming
T1
of TFA is ~3-4 seconds).
Scans: Acquire 64 scans to achieve an S/N ratio of at least 300:1 for the
19
F signals[4].
Integration: Integrate the TFE signal (triplet, ~ -77.8 ppm) and the TFA signal (singlet, ~ -74.5 ppm).
Step 4: Self-Validating Calculation
Calculate the absolute mass of TFA in the sample using the formula:
(Where
I
= integral area,
N
= number of fluorine atoms (3 for both),
MW
= molecular weight).
Compare the calculated TFA mass to the theoretical mass of a 1:1 stoichiometric salt. If the ratio deviates, update the API batch documentation with the exact molar correction factor.
Data Presentation: Expected NMR Assignments
The following tables summarize the expected quantitative data for a pure 1:1 stoichiometric batch of 3-(4-Fluorophenyl)azetidin-3-ol TFA in DMSO-
d6
.
Little, M. J., Aubry, N., Beaudoin, M.-E., Goudreau, N., & LaPlante, S. R. (2007). "Quantifying trifluoroacetic acid as a counterion in drug discovery by 19F NMR and capillary electrophoresis." Journal of Pharmaceutical and Biomedical Analysis. URL: [Link]1]
Maarouf-Mesli, N., Yongo-Luwawa, C. D., Boccino, I., & Lubell, W. D. (2026). "Method for quantifying trifluoroacetic acid in peptides by 1H – 19F NMR spectral correlation." ChemRxiv. URL: [Link]5]
Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2007). "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe. URL: [Link]4]
ECA Academy. (2022). "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy." GMP Compliance. URL: [Link]2]
Ebraheem, K. A., et al. (2010). "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Dovepress. URL: [Link]3]
Using 3-(4-Fluorophenyl)azetidin-3-ol trifluoroacetic acid as a building block in drug design
Title: Application Note: 3-(4-Fluorophenyl)azetidin-3-ol Trifluoroacetic Acid as a Privileged Building Block in Rational Drug Design Executive Summary The strategic replacement of saturated six-membered heterocycles (e.g...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Application Note: 3-(4-Fluorophenyl)azetidin-3-ol Trifluoroacetic Acid as a Privileged Building Block in Rational Drug Design
Executive Summary
The strategic replacement of saturated six-membered heterocycles (e.g., piperidines, piperazines, and morpholines) with four-membered azetidines has become a cornerstone of modern scaffold hopping. This application note details the utility, physicochemical advantages, and synthetic integration of 3-(4-Fluorophenyl)azetidin-3-ol trifluoroacetic acid (CAS: 958297-40-0) [1][2] into drug discovery pipelines. By leveraging this building block, medicinal chemists can simultaneously increase the fraction of sp3 carbons (Fsp3), modulate basicity, and block primary metabolic liabilities.
Scientific Rationale: The Azetidine Bioisostere Paradigm
Why Azetidines?
Azetidines are highly valued in drug discovery due to their compact, polar, and sp3-rich structures[3]. They act as excellent bioisosteres for larger aza-heterocycles, often providing enhanced metabolic stability, structural rigidity, and improved aqueous solubility[3][4]. The increased Fsp3 character is statistically correlated with higher clinical success rates due to improved off-target profiles and solubility[5].
The 3-Hydroxy and 4-Fluorophenyl Motifs
The inclusion of the 3-hydroxy group provides a critical hydrogen bond donor/acceptor pair, which is frequently utilized to anchor molecules in kinase hinge regions or GPCR binding pockets[6]. Simultaneously, the 4-fluorophenyl substituent serves a dual purpose:
Lipophilic Interaction: The phenyl ring engages in pi-pi or hydrophobic interactions within the target binding site.
Metabolic Blocking: Unsubstituted phenyl rings are notoriously susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the para position. The strong, highly polarized C-F bond effectively blocks this metabolic pathway without significantly increasing the steric bulk of the molecule, thereby extending the in vivo half-life (t1/2)[7].
The Role of the Trifluoroacetic Acid (TFA) Salt
Supplying this building block as a TFA salt (C9H10FNO · C2HF3O2) ensures long-term bench stability by preventing premature amine oxidation or atmospheric degradation[2][8]. However, this necessitates a self-validating synthetic protocol where in situ neutralization is strictly monitored to ensure the liberation of the nucleophilic free amine prior to coupling.
Physicochemical Profiling
To illustrate the advantages of incorporating the 3-(4-fluorophenyl)azetidin-3-ol motif, the table below summarizes the typical physicochemical shifts observed when transitioning from a standard piperidine/morpholine core to this functionalized azetidine.
Fig 2: Mechanistic pathway of metabolic blocking by the 4-fluorophenyl group.
Experimental Protocols
The following protocols detail the integration of 3-(4-Fluorophenyl)azetidin-3-ol trifluoroacetic acid into complex scaffolds. Because the building block is supplied as a TFA salt, stoichiometric control of the organic base is the critical causal factor for reaction success.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Halides
Causality & Validation: SNAr reactions require a highly nucleophilic free amine. The addition of N,N-Diisopropylethylamine (DIPEA) serves a dual purpose: it neutralizes the TFA salt to liberate the azetidine nitrogen and acts as an acid scavenger for the HCl/HBr generated during the coupling. The use of polar aprotic solvents (DMF or NMP) stabilizes the Meisenheimer complex intermediate.
Step 1: Free-Basing. In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-(4-Fluorophenyl)azetidin-3-ol trifluoroacetic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq). Self-Validation: Stir for 10 minutes at room temperature. A slight exotherm indicates successful neutralization.
Step 2: Electrophile Addition. Add the heteroaryl halide (e.g., 2-chloropyrimidine derivative) (0.95 eq) to the solution. Using a slight deficit of the electrophile ensures complete consumption of the more valuable complex halide and simplifies purification.
Step 3: Thermal Activation. Heat the reaction mixture to 80–100 °C using an oil bath or microwave reactor.
Step 4: Reaction Monitoring. Monitor the reaction via LC-MS every 2 hours. Self-Validation: The disappearance of the free azetidine mass (m/z [M+H]+ = 168.1) and the appearance of the product mass confirms successful coupling. If the reaction stalls, verify the pH; it must remain basic (> pH 8) to maintain the nucleophilicity of the azetidine.
Step 5: Workup. Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF and excess DIPEA. Dry the organic layer over Na2SO4, filter, and concentrate in vacuo.
Protocol B: Reductive Amination with Aldehydes/Ketones
Causality & Validation: Reductive amination requires the formation of an iminium ion intermediate. The mild acidity of the TFA salt can actually be advantageous here to catalyze iminium formation, but careful pH tuning is required before adding the reducing agent to prevent premature reduction of the aldehyde.
Step 1: Iminium Formation. Dissolve the aldehyde/ketone (1.0 eq) and 3-(4-Fluorophenyl)azetidin-3-ol trifluoroacetic acid (1.1 eq) in anhydrous Dichloroethane (DCE) or Methanol (MeOH). Add Triethylamine (TEA) (1.0 eq)—note the reduced base stoichiometry compared to SNAr, intentionally leaving the environment slightly acidic (pH ~5-6) to promote iminium formation.
Step 2: Dehydration. Add activated 4Å molecular sieves to drive the equilibrium toward the iminium ion by sequestering water. Stir at room temperature for 2–4 hours.
Step 3: Reduction. Cool the mixture to 0 °C. Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Causality: NaBH(OAc)3 is chosen over NaBH4 because it is milder and selective for iminium ions over aldehydes, preventing the formation of undesired alcohol byproducts.
Step 4: Quenching and Validation. Stir for 12 hours at room temperature. Quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Self-Validation: The cessation of gas (H2) evolution confirms the complete destruction of excess hydride reagents, making the mixture safe for extraction.
Step 5: Extraction. Extract with Dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over MgSO4, and purify via flash column chromatography (typically DCM:MeOH gradient).
ResearchGate. "Examples of azetidine-based bioisosters." ResearchGate. 3
PharmaBlock. "Spiroazetidines in Drug Discovery." PharmaBlock. 5
Domainex. "Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery." Domainex. 4
Digitell Inc. "Synthesis of 4-membered heterocycles as fragments and bioisosteres." Digitell Inc.9
Journal of the American Chemical Society. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." ACS Publications. 7
Application Notes and Protocols: In Vitro Screening of 3-(4-Fluorophenyl)azetidin-3-ol TFA Salt
Introduction: The Azetidine Scaffold and the Imperative for Screening The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its u...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Azetidine Scaffold and the Imperative for Screening
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique structural properties—high ring strain, sp3-rich character, and conformational rigidity—can confer significant advantages to drug candidates, including improved metabolic stability, enhanced aqueous solubility, and optimized target binding affinity.[3][4] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine motif, highlighting its therapeutic relevance across oncology, inflammation, and infectious diseases.[3]
The subject of this guide, 3-(4-Fluorophenyl)azetidin-3-ol TFA salt, represents a novel chemical entity (NCE) built upon this promising scaffold. While its specific biological activities are uncharacterized, its structure warrants a systematic investigation to uncover its therapeutic potential. This document provides a strategic framework and detailed protocols for the initial in vitro screening of this compound. Our approach is designed as a tiered cascade, beginning with broad, high-throughput assays to identify preliminary "hit" activity, followed by more focused secondary assays to confirm and characterize the initial findings.
This guide is intended for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying scientific principles, quality control measures, and data interpretation strategies essential for a robust and reliable screening campaign.
Compound Profile and Handling
Before initiating any biological assay, it is critical to properly characterize and handle the test compound.
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% dimethyl sulfoxide (DMSO). DMSO is a standard solvent for small molecule libraries due to its high solubilizing power.[7]
Solubility Check: After dissolving, visually inspect the solution for any precipitation. If necessary, gentle warming (to 37°C) or sonication can be used to aid dissolution.
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Working Solutions: For assays, create intermediate dilutions from the main stock in 100% DMSO. These are then used for the final dilution into the aqueous assay buffer. Crucially, the final concentration of DMSO in the assay should be kept low (typically ≤0.5% v/v) to avoid solvent-induced artifacts. [7]
A Strategic Screening Cascade
A tiered approach is the most efficient method for screening NCEs.[8] It prioritizes resources by using broad, high-throughput screens (HTS) to cast a wide net, followed by more complex assays to validate and characterize the initial hits.
Caption: A tiered workflow for screening novel compounds.
Rationale: The azetidine scaffold is a component of several approved kinase inhibitors.[3] Therefore, screening against a panel of kinases is a logical starting point. Biochemical assays directly measure the compound's effect on enzyme activity, providing a clean assessment of target engagement without the complexities of a cellular environment.[9][10] The ADP-Glo™ Kinase Assay is a robust, luminescence-based platform suitable for HTS that measures the amount of ADP produced during a kinase reaction.[11]
Principle of the Assay:
The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. In the second step, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a light signal. The amount of light produced is directly proportional to the amount of ADP generated, and thus to the kinase activity.
Caption: Principle of the ADP-Glo™ Kinase Assay.
Materials:
3-(4-Fluorophenyl)azetidin-3-ol TFA salt
ADP-Glo™ Kinase Assay Kit (Promega)
Kinase of interest (e.g., Src, EGFR) and its corresponding substrate
Staurosporine (positive control inhibitor)
DMSO (ACS grade)
White, opaque 384-well assay plates
Multichannel pipettes or automated liquid handler
Plate reader capable of measuring luminescence
Step-by-Step Protocol:
Reagent Preparation:
Prepare kinase reaction buffer as per the manufacturer's instructions.
Prepare a solution containing the kinase and substrate in the reaction buffer. The optimal concentrations of each must be determined empirically but should be chosen to ensure the reaction is linear with respect to time and enzyme concentration.[12]
Prepare the test compound plate: Create a serial dilution of 3-(4-Fluorophenyl)azetidin-3-ol TFA salt in 100% DMSO. A common starting range is 10 mM down to low micromolar. Also include wells for the positive control (Staurosporine) and negative/vehicle control (DMSO only).
Assay Plate Setup:
Add 2.5 µL of kinase/substrate solution to each well of a 384-well plate.
Using a pintool or acoustic dispenser, transfer a small volume (e.g., 25 nL) of the compound solutions from the compound plate to the assay plate. This results in the final desired test concentration (e.g., 10 µM for a primary screen).
Controls:
Negative Control (0% Inhibition): Wells containing kinase, substrate, and DMSO only.
Positive Control (100% Inhibition): Wells containing kinase, substrate, and a high concentration of a known inhibitor like Staurosporine.
Kinase Reaction:
Add 2.5 µL of ATP solution to all wells to initiate the reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to sensitively detect ATP-competitive inhibitors.
Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).
Signal Generation:
Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
Data Acquisition:
Read the luminescence on a compatible plate reader.
Rationale: It is crucial to assess a compound's effect on cell viability early in the screening process.[13][14] A cytotoxic compound may appear as a "hit" in many cell-based assays, but this activity is non-specific and undesirable for most therapeutic applications (with the exception of oncology). The MTT assay is a classic, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[15][16]
Principle of the Assay:
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[16] The amount of formazan produced is proportional to the number of viable cells. The crystals are then dissolved, and the absorbance of the resulting solution is measured.
Materials:
HeLa (human cervical cancer) or A549 (human lung cancer) cell line
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
MTT reagent (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Doxorubicin or Staurosporine (positive control for cytotoxicity)
Clear, flat-bottom 96-well cell culture plates
CO2 incubator (37°C, 5% CO2)
Absorbance microplate reader
Step-by-Step Protocol:
Cell Seeding:
Trypsinize and count cells.
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[17]
Compound Treatment:
Prepare serial dilutions of the test compound in complete growth medium. Remember to account for the final DMSO concentration, keeping it below 0.5%.
Remove the old medium from the cells and add 100 µL of the medium containing the test compound, positive control, or vehicle control (medium with DMSO).[18]
Incubate the plate for a standard duration, typically 48 or 72 hours, in a CO2 incubator.
MTT Addition and Incubation:
Add 10 µL of the 5 mg/mL MTT reagent to each well.[16]
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
Formazan Solubilization:
Carefully remove the medium from the wells without disturbing the formazan crystals.
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the crystals.
Data Acquisition:
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[16]
Data Analysis and Quality Control: Ensuring Trustworthiness
Rigorous data analysis and quality control are the cornerstones of a reliable screening campaign. They validate the integrity of the experimental results.
Assay Quality Assessment: The Z'-Factor
Before analyzing compound data, the quality of the assay itself must be verified. The Z'-factor (Z-prime) is a statistical parameter that quantifies the separation between the positive and negative controls, accounting for both the dynamic range and the data variability.[19][20] It is a superior metric to the simple signal-to-background ratio.[19]
A Z'-factor should be calculated for every assay plate to ensure consistent performance.
Hit Identification and Dose-Response Analysis (IC50)
For primary screens conducted at a single concentration, a "hit" is typically defined as a compound that causes inhibition or activity beyond a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
Confirmed hits must be further characterized by generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[24][25] This involves testing the compound over a range of concentrations (e.g., 8-12 points) and plotting the percent inhibition against the log of the compound concentration.
Data Fitting:
The resulting data are fitted to a four-parameter logistic (4PL) model using a non-linear regression analysis software like GraphPad Prism.[26][27]
LogIC50: The log of the concentration that gives a response halfway between the top and bottom plateaus. The IC50 is the key output parameter.[26][28]
HillSlope: Describes the steepness of the curve.
An accurate IC50 value is crucial for ranking compound potency and making decisions about which hits to advance.[26][28]
Conclusion and Future Directions
This guide outlines a foundational strategy for the initial in vitro characterization of 3-(4-Fluorophenyl)azetidin-3-ol TFA salt. By employing a tiered approach starting with robust biochemical and cell-based primary screens, researchers can efficiently identify and prioritize any potential biological activities. The protocols provided, coupled with stringent quality control measures like the Z'-factor and rigorous IC50 determination, ensure that the data generated is both reliable and actionable.
Positive "hits" from this initial cascade would warrant further investigation through orthogonal assays to confirm the mechanism of action, selectivity profiling against related targets to assess specificity, and initial ADME (Absorption, Distribution, Metabolism, Excretion) assays to evaluate drug-like properties. This systematic approach provides a clear and scientifically sound path from an uncharacterized molecule to a potential lead compound for drug discovery.
References
Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]
Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Chem. Rev. 2008, 108, 3988–4035.
Sui, Y. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. [Link]
ACS Publications. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
Singh, S., et al. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
MDPI. Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
ResearchGate. (2022). I am looking for an accurate method for determining the IC50 value?. ResearchGate. [Link]
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
Pharmaceutical Technology. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Pharmaceutical Technology. [Link]
Scribd. How to Calculate IC50 Effectively. Scribd. [Link]
Bio Molecular Systems. Kinase Assays with Myra. BMS. [Link]
Wiley-VCH. (2016). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Protein Kinases as Drug Targets. [Link]
Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys. [Link]
ResearchGate. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]
bioRxiv. (2024). In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides. bioRxiv. [Link]
PMC. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. PMC. [Link]
NextSDS. 3-(4-fluorophenyl)azetidin-3-ol hydrochloride — Chemical Substance Information. NextSDS. [Link]
ResearchGate. Synthesis and biological activity of azetidinone. ResearchGate. [Link]
Rasayan Journal of Chemistry. (2010). SYNTHESIS AND BIOLOGICAL ACTIVITY OF AZETIDINONE. Rasayan J. Chem. [Link]
Preparation and Validation of 3-(4-Fluorophenyl)azetidin-3-ol Trifluoroacetic Acid Standard Solutions
Executive Summary 3-(4-Fluorophenyl)azetidin-3-ol is a highly strained, nitrogen-containing heterocycle frequently utilized as a versatile building block in medicinal chemistry, particularly in the development of CNS-act...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-(4-Fluorophenyl)azetidin-3-ol is a highly strained, nitrogen-containing heterocycle frequently utilized as a versatile building block in medicinal chemistry, particularly in the development of CNS-active agents and kinase inhibitors. During synthesis and purification, it is commonly isolated as a trifluoroacetic acid (TFA) salt via preparative reverse-phase HPLC. This Application Note provides a rigorous, self-validating protocol for the preparation of standard solutions of the TFA salt. The methodology emphasizes the physicochemical causality behind each handling step—addressing hygroscopicity, ring strain, and mass spectrometry signal suppression—to ensure absolute quantitative accuracy for downstream in vitro and analytical assays.
Physicochemical Properties & Chemical Context
Understanding the intrinsic properties of the azetidine core is critical for maintaining its integrity in solution. The four-membered azetidine ring possesses significant ring strain (approximately 25.2 kcal/mol)[1], making it susceptible to nucleophilic ring-opening under harsh conditions. Furthermore, while the parent azetidine has a pKa of 11.29[1], the presence of the 3-hydroxyl and 4-fluorophenyl groups inductively lowers the basicity of the amine.
The TFA salt form (CAS: 958297-40-0)[2] is preferred over the free base for storage because protonation stabilizes the amine against oxidation and significantly enhances solubility in polar solvents.
Procedure : Remove the sealed vial of the compound from -20°C storage. Place it unopened in a vacuum desiccator at room temperature (20-25°C) for a minimum of 60 minutes.
Causality : TFA salts are inherently hygroscopic. Opening a cold vial exposes the powder to atmospheric moisture, causing immediate condensation. This not only artificially inflates the apparent mass during weighing but also introduces water that can catalyze the hydrolytic degradation of the strained azetidine ring over time.
Step 2: Analytical Weighing
Procedure : Using an anti-static ionizer to neutralize static charge, weigh exactly 2.81 mg of the solid into a pre-tared, amber glass vial.
Causality : The fine powder of the lyophilized salt is highly susceptible to static dispersion, which can lead to material loss and cross-contamination. Amber glass is used to prevent any potential UV-mediated degradation of the fluorophenyl moiety.
Procedure : Add exactly 1.00 mL of anhydrous DMSO to the 2.81 mg of solid. Vortex gently for 30 seconds until complete dissolution is achieved.
Causality : DMSO is universally compatible with downstream in vitro biological assays. The use of anhydrous DMSO is critical; trace water acts as a nucleophile. Given the ~25.2 kcal/mol ring strain of the azetidine core[1], prolonged exposure to water in a concentrated stock can lead to irreversible ring-opening.
Step 4: Serial Dilution for Working Standards
Procedure : Dilute the 10 mM stock into working concentrations (e.g., 100 µM, 10 µM, 1 µM) using 50% LC-MS grade Methanol/Water. Perform all dilutions in low-protein-binding polypropylene tubes.
Causality : At sub-micromolar concentrations, the secondary amine of the azetidine can non-specifically adsorb to the negatively charged surfaces of standard plastics. Low-binding tubes feature a hydrophilic polymer coating that mitigates this adsorptive loss, ensuring the true concentration matches the theoretical concentration.
Step 5: Quality Control & Validation via LC-MS
Procedure : Analyze the 1 µM standard using LC-MS in positive electrospray ionization (ESI+) mode. Crucial : Use a mobile phase containing 0.1% Formic Acid (FA) rather than TFA.
Causality : While TFA provides excellent chromatographic peak shape by acting as an ion-pairing agent, it causes severe signal suppression in ESI-MS. TFA forms a strong, neutral ion pair with the protonated azetidinium cation in the electrospray droplet, effectively masking the analyte from the electric field and preventing its transfer into the gas phase[3]. Substituting TFA with Formic Acid rescues the [M+H]+ signal (expected m/z 168.1 for the free base), creating a self-validating system that confirms both concentration and structural integrity.
Solution Dynamics & Stability
Figure 2: Solution dynamics of the azetidinium TFA salt, illustrating dissolution and dissociation.
When the standard solution is introduced into a physiological buffer (pH 7.4) for assay validation, the equilibrium shifts. Because the estimated pKa of the compound is ~8.5–9.5, a dynamic equilibrium exists between the protonated azetidinium ion and the neutral free base, which dictates its membrane permeability and target binding kinetics.
Storage Guidelines
To maintain the integrity of the self-validating system:
Aliquot : Divide the 10 mM primary stock into single-use 50 µL aliquots to prevent repeated freeze-thaw cycles, which can introduce condensation.
Inert Atmosphere : Flush the headspace of each vial with Argon gas prior to sealing to displace oxygen and atmospheric moisture.
Temperature : Store aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).
References
Title : PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES
Source : Heterocycles, Vol. 84, No. 1, 2012 (via CLOCKSS)
URL :[Link]
Title : Signal enhancement for gradient reverse-phase high-performance liquid chromatography-electrospray ionization mass spectrometry analysis with trifluoroacetic and other strong acid modifiers
Source : Analytical Chemistry (ACS Publications)
URL :[Link]
Technical Support Center: A Troubleshooting Guide to Improve the Synthesis Yield of 3-(4-Fluorophenyl)azetidin-3-ol Trifluoroacetic Acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)azetidin-3-ol trifluoroacetic acid. This guide is designed for researchers, chemists, and d...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)azetidin-3-ol trifluoroacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will dissect the critical stages of the reaction, provide scientifically-grounded troubleshooting advice, and offer optimized protocols to enhance your yield and purity.
The synthesis is typically a two-stage process: first, the formation of the N-protected 3-aryl-azetidinol intermediate via a Grignard reaction, followed by acidic deprotection and salt formation. Yield loss is common in both stages, but particularly in the initial carbon-carbon bond formation. This guide provides the causal logic behind experimental choices to empower you to solve problems effectively.
Overall Synthetic Workflow
The general pathway involves the addition of a 4-fluorophenyl Grignard reagent to an N-Boc protected azetidin-3-one, followed by the removal of the Boc protecting group with trifluoroacetic acid (TFA) to yield the final salt.
Caption: High-level overview of the synthesis pathway.
This section addresses specific issues you may encounter during the synthesis.
Section 1: The Grignard Reaction (Aryl Addition to Azetidin-3-one)
The addition of the 4-fluorophenyl magnesium bromide to N-Boc-azetidin-3-one is the most critical and often lowest-yielding step. Success hinges on the quality of the Grignard reagent and strict control of reaction conditions.
Q1: My Grignard reaction to form N-Boc-3-(4-fluorophenyl)azetidin-3-ol has a very low yield. What are the common causes and how can I fix them?
A1: A low yield in this step almost always points to two primary culprits: inactive Grignard reagent or improper reaction conditions.
Grignard Reagent Inactivity: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide, which prevents the reaction with 4-bromofluorobenzene.[1] You must activate the magnesium to initiate the reaction. Additionally, Grignard reagents are extremely sensitive to moisture and will be quenched by any protic source.[1]
Solution:
Magnesium Activation: Before adding the aryl halide, activate the magnesium turnings. Common methods include adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] The disappearance of the iodine color or the evolution of ethylene gas are visual indicators of activation.[1]
Anhydrous Conditions: Ensure all glassware is rigorously flame- or oven-dried. All solvents (typically THF or Diethyl Ether) must be anhydrous. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
Poor Reaction Control: The reaction is exothermic. If the temperature rises uncontrollably, side reactions will dominate.
Solution: Add the 4-bromofluorobenzene solution dropwise to the magnesium suspension to maintain a gentle reflux. After formation, the subsequent addition of the Grignard reagent to the azetidinone should be performed at a low temperature (e.g., 0 °C to -20 °C) to minimize side reactions.
Q2: I'm observing significant amounts of unreacted N-Boc-azetidin-3-one in my crude product. How can I drive the reaction to completion?
A2: Recovering starting material indicates either insufficient active Grignard reagent or slow reaction kinetics.
Stoichiometry: While a 1.1 to 1.2 molar excess of the Grignard reagent is typical, a portion may be consumed by trace moisture or other impurities.
Solution: Increase the equivalents of the Grignard reagent to 1.5. You can also titrate your prepared Grignard reagent to determine its exact concentration before addition.
Reaction Time & Temperature: The addition may be too slow at very low temperatures.
Solution: After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours to ensure completion.[2] Always monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS before quenching.
Q3: Besides the starting material, I see a major byproduct that is not my desired product. What could it be and how do I prevent its formation?
A3: With sterically accessible ketones like azetidin-3-one, the two most common side reactions are enolization and reduction .
Enolization: The Grignard reagent can act as a base, abstracting a proton from the α-carbon of the ketone to form an enolate. Upon aqueous workup, this simply regenerates the starting ketone, lowering the effective yield.[1]
Reduction: If there are β-hydrogens on the Grignard reagent (not the case for an aryl Grignard, but a common issue), it can reduce the ketone to a secondary alcohol.[1] For aryl Grignards, this is less common, but impurities can facilitate other reduction pathways.
Solution - Using Additives: The Luche reduction conditions, which involve the use of cerium(III) chloride (CeCl₃), can significantly suppress enolization.[1] CeCl₃ is a hard Lewis acid that coordinates to the ketone's carbonyl oxygen, increasing its electrophilicity and favoring the desired 1,2-addition over deprotonation.
Procedure: Add anhydrous CeCl₃ to your azetidinone solution in THF and stir for 1-2 hours before cooling and adding the Grignard reagent.[1]
Section 2: N-Boc Deprotection and Salt Formation
This step uses a strong acid, Trifluoroacetic Acid (TFA), to remove the tert-butyloxycarbonyl (Boc) protecting group. While generally efficient, optimizing conditions is key to achieving high purity and yield.
Caption: The four-step mechanism of Boc deprotection with TFA.[3][4]
Q4: The N-Boc deprotection with TFA seems incomplete. How can I ensure complete removal of the Boc group?
A4: Incomplete deprotection is usually a matter of insufficient acid concentration or reaction time.
TFA Concentration: While catalytic TFA can work, stoichiometric or excess amounts are needed to drive the reaction to completion quickly. A common and effective condition is a 1:1 mixture of TFA and Dichloromethane (DCM).[3] This ensures a high concentration of acid.
Reaction Time & Temperature: Most Boc deprotections are complete within 30 minutes to 2 hours at room temperature.[3][5]
Solution: Use a 25-50% (v/v) solution of TFA in DCM.[3] Stir at room temperature and monitor the reaction by TLC or LC-MS until all the Boc-protected starting material is consumed. If the reaction is sluggish, gentle warming to 40 °C can be applied, but be mindful of potential side reactions.
Q5: My final product, the TFA salt, is difficult to isolate and purify, leading to low recovered yield. What are the best practices for workup and crystallization?
A5: The TFA salt is highly polar and can be challenging to handle. The goal is to remove all volatiles and induce crystallization from a suitable solvent system.
Workup: After the reaction is complete, the primary task is to remove the excess TFA and the reaction solvent (DCM).
Procedure: Concentrate the reaction mixture under reduced pressure. The resulting oil or solid is the crude TFA salt. To remove residual TFA, you can co-evaporate with a non-polar solvent like toluene or diethyl ether several times.
Crystallization/Precipitation: The crude salt often needs to be purified.
Solution: A common technique is to dissolve the crude residue in a minimal amount of a polar solvent (like isopropanol or methanol) and then add a less polar "anti-solvent" (like diethyl ether or hexanes) dropwise until the product precipitates or crystallizes. Trituration (stirring the crude oil with an anti-solvent like diethyl ether until a solid forms) is also highly effective. Collect the resulting solid by filtration and wash with cold diethyl ether.
Q6: Are there any common side reactions during TFA deprotection that could be lowering my yield?
A6: Yes. The primary side reaction of concern is N-trifluoroacetylation .
Mechanism: The highly reactive tert-butyl cation generated during deprotection can be trapped by the TFA counter-ion.[4] In some cases, this can lead to the formation of trifluoroacetylating agents. A more direct route involves the reaction of the deprotected amine with residual trifluoroacetic anhydride (a common impurity in TFA) or reaction with resin-bound trifluoroacetates if solid-phase synthesis is used.[6] This forms a stable and undesired N-TFA protected byproduct.
Mitigation Strategies:
Use High-Purity TFA: Ensure you are using a fresh bottle of high-purity TFA to minimize anhydride impurities.
Include a Scavenger: Add a cation scavenger like triethylsilane (TES) or thioanisole to the reaction mixture. These scavengers will irreversibly trap the tert-butyl cation, preventing it from participating in side reactions.[2] A typical loading is 2-5 equivalents.
Control Temperature: Perform the reaction at room temperature or below (0 °C) to minimize the rate of side reactions.
Data & Protocols
Table 1: Troubleshooting Guide for the Grignard Reaction
Problem
Potential Cause
Recommended Solution
Citation
No reaction initiation
Magnesium oxide layer on Mg surface
Activate Mg with a crystal of iodine or a few drops of 1,2-dibromoethane.
Maintain low temperature (0 °C to -20 °C) during Grignard addition to the ketone.
Protocol 1: Optimized Synthesis of N-Boc-3-(4-Fluorophenyl)azetidin-3-ol
Materials:
Magnesium turnings
Iodine crystal
4-Bromofluorobenzene
Anhydrous Tetrahydrofuran (THF)
N-Boc-azetidin-3-one
Saturated aqueous NH₄Cl solution
Ethyl acetate
Brine
Procedure:
Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
Add magnesium turnings (1.5 eq.) and a single crystal of iodine to the flask. Gently warm with a heat gun under a flow of nitrogen until the iodine vapor is visible and subsequently fades. This indicates activation.[1]
Allow the flask to cool, then add anhydrous THF.
Dissolve 4-bromofluorobenzene (1.4 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
In a separate flame-dried flask, dissolve N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF and cool the solution to 0 °C in an ice bath.
Transfer the prepared Grignard reagent via cannula into the dropping funnel and add it dropwise to the cold solution of the azetidinone over 30-60 minutes.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor progress by TLC.
Upon completion, cool the reaction back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[2]
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Efficient N-Boc Deprotection and TFA Salt Formation
Materials:
N-Boc-3-(4-Fluorophenyl)azetidin-3-ol
Anhydrous Dichloromethane (DCM)
Trifluoroacetic Acid (TFA)
Triethylsilane (TES, optional scavenger)
Diethyl ether
Procedure:
Dissolve the N-Boc-3-(4-fluorophenyl)azetidin-3-ol (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask.
Cool the solution to 0 °C using an ice bath.
Optional: Add triethylsilane (2.0 eq.) as a cation scavenger.[2]
Slowly add Trifluoroacetic Acid (TFA) to the stirred solution to a final concentration of 50% (v/v).[3]
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
Add diethyl ether to the resulting residue and stir vigorously (triturate). The product should precipitate as a solid. If it remains an oil, scratch the flask or place it in a freezer to induce solidification.
Collect the solid product by vacuum filtration.
Wash the filter cake with a small amount of cold diethyl ether to remove non-polar impurities.
Dry the solid under high vacuum to yield the final 3-(4-Fluorophenyl)azetidin-3-ol trifluoroacetic acid salt.
References
Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2009). PubMed.
CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. (n.d.).
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). PMC.
Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. (n.d.). Benchchem.
Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). (n.d.). Benchchem.
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (2019).
Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. (n.d.). SciSpace.
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025).
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). (n.d.).
Oxidative Allene Amination for the Synthesis of Azetidin-3-ones. (2015). PMC.
Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products. (n.d.). Benchchem.
Formation of NH‐azetidines from Grignard reagents. [a] Ti(Oi‐Pr)4.... (n.d.).
Experimental procedure for deprotection of Boc-protected amines. (n.d.). Benchchem.
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. (n.d.). University of Birmingham.
Azetidin-3-ol synthesis. (n.d.). ChemicalBook.
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry.
Recent progress in synthesis of 3-functionalized azetidines. (2026).
Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. (n.d.). PMC.
Resolving poor solubility issues with 3-(4-Fluorophenyl)azetidin-3-ol TFA in organic solvents
Technical Support Center: 3-(4-Fluorophenyl)azetidin-3-ol TFA Welcome to the technical support guide for 3-(4-Fluorophenyl)azetidin-3-ol TFA. This resource is designed for researchers, chemists, and formulation scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 3-(4-Fluorophenyl)azetidin-3-ol TFA
Welcome to the technical support guide for 3-(4-Fluorophenyl)azetidin-3-ol TFA. This resource is designed for researchers, chemists, and formulation scientists to effectively troubleshoot and resolve solubility challenges encountered with this compound in organic solvents. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my 3-(4-Fluorophenyl)azetidin-3-ol TFA salt poorly soluble in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?
A: The primary reason for poor solubility in many common organic solvents is the ionic nature of the compound. It is supplied as a trifluoroacetate (TFA) salt. In this form, the basic nitrogen atom of the azetidine ring is protonated, forming a positively charged ammonium ion, which then pairs with the negatively charged trifluoroacetate anion (CF₃COO⁻). This salt form is highly polar and crystalline, making it much more soluble in polar protic solvents (like methanol or water) and significantly less soluble in non-polar or moderately polar aprotic solvents. The principle of "like dissolves like" is key here; polar salts require polar solvents for effective solvation.[1][2]
Q2: I observe that the compound dissolves in DMSO and DMF. Are these good choices?
A: While 3-(4-Fluorophenyl)azetidin-3-ol TFA shows good solubility in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), these solvents are not always ideal.[3] They have very high boiling points, making them difficult to remove during workup or purification. For many applications, such as reaction chemistry or preparation for chromatography, having the compound in a more volatile solvent is preferable.
Q3: Will heating my mixture improve solubility?
A: Yes, increasing the temperature will generally increase the solubility of a solid in a liquid. However, this must be done with caution. Azetidine rings, being four-membered heterocycles, possess significant ring strain.[4] While they are more stable than aziridines, prolonged heating, especially in the presence of nucleophiles or acids, can potentially lead to ring-opening or other degradation pathways.[5] It is recommended to first screen for thermal stability by heating a small sample and analyzing it by LC-MS or NMR before applying heat to your entire batch.
Q4: I need to run a reaction in THF, but the TFA salt won't dissolve. What is the most direct solution?
A: The most effective and common solution is to convert the TFA salt to its corresponding freebase form. The freebase of 3-(4-Fluorophenyl)azetidin-3-ol is a neutral, less polar molecule and will exhibit significantly higher solubility in a much broader range of organic solvents, including Tetrahydrofuran (THF), DCM, and EtOAc. This is the standard approach in synthetic chemistry for improving the organic solvent solubility of amine salts.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic workflow for addressing solubility issues, from simple solvent screening to chemical modification.
Workflow for Resolving Solubility Issues
Caption: A logical workflow for troubleshooting poor solubility.
Method 1: Solvent Selection
The first step is always to ensure the correct solvent class is being used. Based on the "like dissolves like" principle, polar solvents are required for polar salts.[1][2]
Table 1: Solvent Selection Guide for 3-(4-Fluorophenyl)azetidin-3-ol (TFA Salt vs. Freebase)
Data compiled from various chemical and solvent property databases.
Insight: As the table shows, a clear divergence in solubility exists. The TFA salt requires highly polar solvents, whereas the freebase form is well-suited for the moderately polar aprotic solvents commonly used in organic synthesis.
Method 2: Application of Energy
Sonication: Using an ultrasonic bath can help break apart the crystal lattice of the solid, accelerating the dissolution process without significant heating. This is a preferred first step over heating.
Gentle Warming: If sonication is insufficient, warming the mixture to 30-40°C can be effective. Always use a test sample to check for degradation via LC-MS or TLC before scaling up. Azetidines are known to be sensitive to heat and acidic conditions, which can promote ring-opening.[5]
Method 3: Co-Solvents
Using a mixture of solvents can fine-tune the polarity of the medium to enhance solubility.[][8]
For the TFA Salt: If you must use a less polar solvent like THF, adding a small percentage (5-10%) of a polar protic co-solvent like methanol can dramatically improve solubility. The methanol can effectively solvate the ionic pair, while the bulk solvent remains THF.
Mechanism: Co-solvents work by disrupting the solvent's self-association (like water's hydrogen bonding network), which can reduce its ability to exclude the solute, thereby increasing solubility.[]
Method 4: Conversion to Freebase (Recommended Protocol)
This is the most robust and widely applicable method for rendering the compound soluble in a broad range of organic solvents. The process involves a simple acid-base extraction to remove the trifluoroacetate counter-ion.
Caption: Reaction scheme for converting the TFA salt to the freebase.
Dissolution: Dissolve the 3-(4-Fluorophenyl)azetidin-3-ol TFA salt in a minimal amount of deionized water or a mixture of water and methanol if solubility is limited.
Solvent Addition: Transfer the aqueous solution to a separatory funnel and add an equal volume of a water-immiscible organic solvent in which the freebase is soluble (e.g., Dichloromethane or Ethyl Acetate).
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Swirl gently at first. You will observe CO₂ gas evolution. Continue adding the bicarbonate solution dropwise until the bubbling ceases, indicating that all the TFA has been neutralized. Check the pH of the aqueous layer with pH paper; it should be > 8.
Expert Tip: Using a weak base like NaHCO₃ is generally sufficient and safer than strong bases like NaOH, which could potentially promote side reactions with sensitive functional groups.[9]
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any residual CO₂ pressure. Allow the layers to separate completely. The neutral freebase will partition into the organic layer.
Phase Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc).
Back-Extraction: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel, shake again, and combine this second organic extract with the first.
Washing: Wash the combined organic layers with a saturated NaCl solution (brine). This helps to remove any residual water from the organic phase.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Final Product: The resulting solid or oil is the freebase of 3-(4-Fluorophenyl)azetidin-3-ol, which should now readily dissolve in a wide array of organic solvents as indicated in Table 1.
Part 3: References
3-(4-fluorophenyl)azetidin-3-ol hydrochloride — Chemical Substance Information. NextSDS.
Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. PMC.
Trifluoroacetic acid. Sciencemadness Wiki.
How to remove TFA salt ? ResearchGate.
Chemical Properties of Azetidine (CAS 503-29-7). Cheméo.
Azetidine. Wikipedia.
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
How to remove peptide TFA salt? LifeTein®.
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
5.1.5: Polarity of organic solvents. Chemistry LibreTexts.
Solubility of Organic Compounds. University of Calgary.
Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Waters Corporation.
How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline. Quora.
Minimizing trifluoroacetic acid residue in 3-(4-Fluorophenyl)azetidin-3-ol purification
Minimizing Trifluoroacetic Acid (TFA) Residue in Polar Intermediates Executive Summary The synthesis of 3-aryl-azetidines, such as 3-(4-Fluorophenyl)azetidin-3-ol, frequently utilizes a N-Boc protected precursor. Deprote...
Author: BenchChem Technical Support Team. Date: March 2026
Minimizing Trifluoroacetic Acid (TFA) Residue in Polar Intermediates
Executive Summary
The synthesis of 3-aryl-azetidines, such as 3-(4-Fluorophenyl)azetidin-3-ol, frequently utilizes a N-Boc protected precursor. Deprotection is typically achieved using trifluoroacetic acid (TFA), which inherently yields the azetidinium trifluoroacetate salt[1]. Because residual TFA is toxic and can severely interfere with downstream applications—such as HATU-mediated amide couplings—it must be rigorously removed[1]. This guide provides field-proven, self-validating methodologies to eliminate TFA without compromising the yield of this highly polar intermediate.
Mechanistic Troubleshooting (FAQs)
Q: Why does standard azeotropic evaporation fail to remove TFA from 3-(4-Fluorophenyl)azetidin-3-ol?A: The failure is due to a massive pKa differential. The secondary amine of the azetidine ring has a pKa of ~8.5, while TFA is a strong acid with a pKa of 0.23. This creates a highly stable, tightly bound 1:1 stoichiometric ion pair. Azeotropic distillation (e.g., co-evaporating with dichloromethane or toluene) only removes the excess, unprotonated TFA solvent; it cannot break the ionic bond of the salt[2].
Q: I attempted to free-base the TFA salt using aqueous NaHCO₃ and DCM extraction, but my yield was <30%. Where did my product go?A: Your product remained in the aqueous phase. 3-(4-Fluorophenyl)azetidin-3-ol is an exceptionally polar molecule due to the combination of the basic secondary amine and the tertiary hydroxyl group at the 3-position. During liquid-liquid extraction (LLE), the free base has an unfavorable partition coefficient (LogP), causing it to preferentially dissolve in the aqueous layer rather than the organic layer.
Q: If aqueous extraction fails, how can I successfully isolate the free base?A: You must utilize a non-aqueous neutralization strategy. Macroporous, weakly basic ion-exchange resins (such as Amberlyst® A21) can deprotonate the azetidinium ion and scavenge the TFA counter-ion directly in an organic solvent like methanol, completely bypassing the need for an aqueous workup[3].
Workflow Visualization: TFA Removal Decision Tree
To determine the most efficient purification route, follow the decision matrix below based on your downstream requirements.
Decision tree for optimizing TFA removal from polar azetidine intermediates.
Validated Experimental Protocols
Protocol A: Non-Aqueous Free-Basing via Amberlyst® A21 Resin
Causality: Amberlyst A21 is a weakly basic anion-exchange resin featuring tertiary amine functional groups. It is basic enough to deprotonate the azetidinium ion and bind the trifluoroacetate counter-ion, but mild enough to prevent azetidine ring-opening. Because the process is entirely non-aqueous, the highly polar free base is quantitatively recovered in the organic eluent[3].
Resin Preparation: Weigh out 5–10 molar equivalents (relative to the TFA content) of Amberlyst® A21 resin. Swell the resin in methanol (5 mL per gram of resin) for 30 minutes at room temperature.
Loading: Dissolve the 3-(4-Fluorophenyl)azetidin-3-ol TFA salt in a minimal volume of methanol. Add this solution to the swelled resin suspension.
Incubation: Agitate the mixture gently on an orbital shaker for 2 hours at room temperature. (Crucial: Do not use a magnetic stir bar, as the grinding action will crush the macroporous resin beads and clog your filters).
Elution: Filter the suspension through a sintered glass funnel. Wash the resin bed thoroughly with fresh methanol (3 × 10 mL) to ensure complete elution of the free base.
Isolation: Concentrate the combined filtrates in vacuo to yield the pure 3-(4-Fluorophenyl)azetidin-3-ol free base.
Self-Validation (¹⁹F NMR): Dissolve a 5 mg aliquot of the product in DMSO-d₆. A successful run will show the ¹⁹F signal of the 4-fluorophenyl group (~ -115 ppm) but a complete absence of the sharp trifluoroacetate singlet at -76 ppm[2].
Protocol B: Counter-Ion Exchange (TFA to HCl Salt)
Causality: If the free base is not strictly required, converting the TFA salt to an HCl salt is highly efficient. HCl is a significantly stronger acid (pKa -7) than TFA. By applying a mass action excess of HCl, the trifluoroacetate is protonated back to trifluoroacetic acid, which is volatile and easily removed under reduced pressure[2][4].
Dissolution: Dissolve the TFA salt in a dry, volatile solvent such as 1,4-dioxane or methanol (0.1 M concentration).
Acidification: Add 5–10 equivalents of 4M HCl in dioxane. Stir the solution at room temperature for 15 minutes to allow for complete counter-ion exchange[4].
Evaporation: Concentrate the solution to dryness under reduced pressure.
Co-evaporation: Redissolve the resulting residue in a minimal amount of methanol and evaporate again. Repeat this co-evaporation step 3 times to drive off all volatile trifluoroacetic acid.
Trituration: Triturate the resulting solid with cold diethyl ether, filter, and dry under a high vacuum to yield the crystalline HCl salt.
Self-Validation (Ion Chromatography): Submit a sample for Ion Chromatography (IC) to confirm that residual trifluoroacetate and acetate levels are below the 1000 ppm pharmaceutical threshold[4].
Quantitative Method Comparison
Methodology
Mechanism of Action
Typical TFA Reduction
Yield Recovery
Recommended Use Case
Azeotropic Evaporation
Physical removal of volatile acid
Poor (Leaves 1:1 salt)
>95%
Removing excess, unbound TFA solvent only.
Aqueous LLE (NaHCO₃/DCM)
Chemical neutralization & phase separation
Good (<1% TFA)
<30%
Not recommended due to the high aqueous solubility of the azetidin-3-ol core.
Amberlyst® A21 Resin
Non-aqueous solid-phase ion exchange
Excellent (<0.1% TFA)
>90%
Best for isolating the pure free base for sensitive downstream amide couplings.
HCl Counter-Ion Exchange
Mass action displacement by stronger acid
Excellent (<0.1% TFA)
>95%
Best when an HCl salt is acceptable for storage or downstream API formulation.
Technical Support Center: Optimizing Scale-Up Production of 3-(4-Fluorophenyl)azetidin-3-ol Trifluoroacetic Acid
Welcome to the technical support guide for the scale-up production of 3-(4-Fluorophenyl)azetidin-3-ol trifluoroacetic acid. This resource is designed for researchers, chemists, and process development professionals to na...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the scale-up production of 3-(4-Fluorophenyl)azetidin-3-ol trifluoroacetic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from bench-scale to larger-scale manufacturing. We will delve into the causality behind common experimental challenges and provide actionable, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is 3-(4-Fluorophenyl)azetidin-3-ol and what is its significance?
3-(4-Fluorophenyl)azetidin-3-ol is a key heterocyclic building block in medicinal chemistry. The azetidine ring is a strained four-membered heterocycle that, when incorporated into larger molecules, can impart unique conformational rigidity and improve physicochemical properties.[1] The fluorine substituent is often used to enhance metabolic stability and binding affinity. This scaffold is valuable in the development of novel therapeutics.[2]
Q2: Why is this compound typically isolated as a trifluoroacetic acid (TFA) salt?
The final step in the synthesis often involves the removal of an acid-labile protecting group, such as a tert-butyloxycarbonyl (Boc) group, from the azetidine nitrogen.[3] Trifluoroacetic acid (TFA) is highly effective for this deprotection.[3][4] The resulting free amine is basic and is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[3] This salt form often has improved crystallinity and handling properties compared to the free base, which can be an oil or a low-melting solid. While TFA salts are common in early development, for later-stage clinical applications, conversion to other salt forms like acetate or hydrochloride might be considered.[5]
Q3: What are the primary challenges encountered when scaling up the synthesis?
Scaling up this process introduces several critical challenges that can affect yield, purity, and safety.[6][7] Key issues include:
Heat Transfer: Exothermic steps, like reagent addition or crystallization, can be difficult to control in large reactors which have a lower surface-area-to-volume ratio. This can lead to localized temperature increases, promoting side reactions and impurity formation.[8][9][10]
Mixing Efficiency: Achieving homogenous mixing in large vessels is more challenging. Poor mixing can result in localized high concentrations of reagents, leading to changes in reaction selectivity and inconsistent product quality.[6][10]
Phase Separation: Inefficient mixing can also complicate aqueous work-ups, leading to poor extraction efficiency and product loss.
Crystallization & Isolation: The crystallization process can behave differently at scale, potentially leading to changes in crystal form, particle size, or the product oiling out instead of crystallizing.[6]
Q4: What analytical methods are recommended for in-process control and final product release?
A robust analytical strategy is crucial for a successful scale-up. Recommended methods include:
High-Performance Liquid Chromatography (HPLC): A C18 reversed-phase column with a UV detector is the workhorse method for monitoring reaction progress, assessing purity, and quantifying impurities.[11][12] Using TFA as an ion-pairing agent in the mobile phase can improve peak shape for the amine salt.[13]
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities and confirming the molecular weight of the product and byproducts.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly useful for tracking fluorine-containing impurities.[14]
Troubleshooting Guide: From Reaction to Isolation
This section addresses specific issues you may encounter during the scale-up process in a practical question-and-answer format.
Part 1: Reaction & Synthesis Issues
Q: My reaction yield has dropped significantly after scaling up from the lab. What are the likely causes?
A: A drop in yield upon scale-up is a common problem often rooted in physical and operational differences between lab and plant equipment.[6]
Probable Cause 1: Inefficient Heat Transfer. Many synthetic steps are exothermic. In a large reactor, the reduced surface-area-to-volume ratio hinders efficient heat dissipation, causing localized "hot spots."[8][10] This can lead to thermal degradation of the product or starting materials and promote side reactions.
Solution:
Control Addition Rates: Slow down the addition rate of reactive reagents to allow the cooling system to keep up with heat generation.
Jacket Temperature: Lower the reactor jacket temperature to create a larger temperature differential (ΔT) and improve cooling efficiency.
Process Understanding: Perform reaction calorimetry (e.g., using a RC1 calorimeter) at the lab scale to understand the thermal profile of your reaction before scaling up.
Probable Cause 2: Poor Mixing. What appears as a homogenous solution in a 1L flask can be heterogeneous in a 500L reactor.
Solution:
Agitator Speed & Design: Ensure the agitator speed and design (e.g., pitched-blade turbine, retreat curve) are appropriate for the reaction volume and viscosity. If you noted the stirrer speed in the lab, this can be a starting point for calculating the equivalent power-to-volume ratio for the plant reactor.[6]
Time Extension Studies: In the lab, deliberately run experiments with extended reaction times to mimic the longer addition and heating/cooling cycles typical of large-scale production. This helps identify if the product is sensitive to prolonged exposure to reaction conditions.[6]
Q: I'm observing new, unidentified impurities in my crude product at a larger scale. Why is this happening?
A: The appearance of new impurities is a classic scale-up challenge, often linked to the issues of heat and mass transfer mentioned above.[8]
Probable Cause 1: Thermal Gradients. Localized overheating can activate alternative reaction pathways that are insignificant at the lab scale.[8] For azetidines, this could involve acid-catalyzed ring-opening, especially given the strained nature of the four-membered ring.[16]
Solution:
Impurity Profiling: Use LC-MS to identify the structure of the new impurities. Understanding their structure can provide clues about their formation mechanism (e.g., dimerization, elimination, or ring-opened products).
Stressing the System: In the lab, run the reaction at a higher temperature (e.g., 10-15 °C above the target) for a short period to see if you can deliberately generate these impurities. This helps confirm if they are thermally driven.
Probable Cause 2: Raw Material Variability. The quality and impurity profile of raw materials can differ between batches, especially when ordering larger quantities from different suppliers.[7]
Solution:
Quality Control: Implement strict quality control protocols for incoming raw materials. Test each new batch to ensure it meets the required specifications.
Supplier Communication: Work closely with your suppliers to ensure consistent quality.[7]
Part 2: Work-up & Product Isolation
Q: The crystallization of the TFA salt is problematic. It either fails to precipitate or forms an oil. What are the troubleshooting steps?
A: Crystallization is a thermodynamically and kinetically controlled process that is highly sensitive to scale, solvent environment, and impurities.
Probable Cause 1: Supersaturation Issues. The level of supersaturation may be incorrect at the larger scale. This can be due to residual solvents, incorrect product concentration, or different cooling profiles.
Solution:
Solvent Purity: Ensure the crystallization solvent is dry and pure. Water can sometimes inhibit crystallization or promote oiling out. TFA itself can form an azeotrope with water, which can be a complicating factor.[13]
Seeding Strategy: Develop a robust seeding strategy. Add a small amount of previously isolated, high-purity crystalline material at the point of metastable supersaturation to induce controlled crystallization.
Controlled Cooling: Implement a slow, controlled cooling profile. Crash-cooling often leads to oiling or the formation of very fine, difficult-to-filter particles.
Probable Cause 2: Impurities. Impurities can act as crystallization inhibitors.
Solution:
Crude Product Purity: Ensure the purity of the crude material entering the crystallization step is consistent. An extra wash or a carbon treatment of the crude solution may be necessary to remove problematic impurities.
Solvent Screening: Re-evaluate the crystallization solvent system. It's possible that a different solvent or a co-solvent system will be more robust at scale.
Q: How do I handle the highly acidic and potentially corrosive nature of TFA during scale-up?
A: Trifluoroacetic acid is a strong, corrosive acid that requires careful handling in a production environment.
Probable Cause 1: Material Incompatibility. Not all reactor materials are compatible with strong acids like TFA.
Solution:
Equipment Selection: Use glass-lined or Hastelloy reactors. Stainless steel reactors can be corroded by TFA, especially in the presence of water or at elevated temperatures.[6]
Corrosion Testing: If possible, perform corrosion tests with small coupons of the reactor material in the lab under the proposed reaction conditions.[6]
Probable Cause 2: Safe Handling and Neutralization. Safe handling of large quantities of TFA and the subsequent neutralization of acidic waste streams are critical.
Solution:
Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate acid-resistant gloves, face shields, and aprons.
Controlled Quenching: The neutralization of the acidic reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) is highly exothermic and generates a significant amount of CO₂ gas.[3] This must be done slowly, with vigorous stirring and efficient cooling, in a vessel with adequate headspace and venting to avoid a pressure buildup.
Key Process Workflow & Data
Sample Protocol: N-Boc Deprotection and TFA Salt Formation
This protocol outlines the critical final step of the synthesis.
Reaction Setup: Charge a clean, dry, and inerted reactor with N-Boc-3-(4-Fluorophenyl)azetidin-3-ol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) (5-10 volumes).
Cooling: Cool the solution to 0-5 °C with agitation.
TFA Addition: Add trifluoroacetic acid (3-5 eq) dropwise to the solution, ensuring the internal temperature does not exceed 10 °C. Note: This deprotection is often accompanied by gas evolution (isobutylene and CO₂). Ensure adequate venting.[3]
Reaction Monitoring: Warm the reaction to room temperature and stir for 1-3 hours. Monitor the reaction for the disappearance of the starting material by HPLC.
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
Crystallization: Add an anti-solvent (e.g., methyl tert-butyl ether or heptane) to the concentrated residue. Stir at room temperature until a slurry forms.
Isolation: Cool the slurry to 0-5 °C for at least 1 hour. Filter the solid product, wash with cold anti-solvent, and dry under vacuum at a temperature not exceeding 40 °C.
Table 1: Critical Process Parameters for Scale-Up
Parameter
Lab-Scale Observation
Potential Scale-Up Issue
Recommended Action for Scale-Up
Temperature Control
Easy to maintain with an ice bath.
Exotherms can cause temperature spikes, leading to impurities.[8][10]
Slow reagent addition; use a more powerful reactor cooling system; perform calorimetry study.
Mixing
Magnetic or overhead stirring provides good homogeneity.
Inefficient mixing can lead to localized concentration gradients and lower yield.[6]
Use appropriate impeller design (e.g., PBT); calculate required RPM for equivalent mixing.
Reaction Time
Typically 1-2 hours.
Longer heat-up/cool-down cycles and addition times extend the total process time.[9]
Perform lab studies on the impact of extended reaction times on product stability and purity.
Crystallization
Spontaneous or easily induced by scratching.
Oiling out, formation of fines, or failure to crystallize.[6]
Develop a robust seeding protocol; implement a controlled cooling profile.
Filtration
Fast filtration on a Büchner funnel.
Slow filtration due to fine particles can increase cycle time.
Control crystallization to produce larger particles; ensure appropriate filter cloth/mesh size.
Visualized Workflows
Diagram 1: General Troubleshooting Workflow for Yield Loss
Caption: A decision tree for troubleshooting yield loss during process scale-up.
Diagram 2: Key Synthesis & Salt Formation Process Flow
Caption: Workflow from N-protected precursor to final TFA salt.
References
Arborpharm. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process. Retrieved from [Link]
Kymanox. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Retrieved from [Link]
Korda, A., Wróbel, Z., & Gwardiak, K. (2006). An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. Amino Acids, 30(1), 95-98. Retrieved from [Link]
Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide. Retrieved from [Link]
Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]
Union Kitchen. (n.d.). Troubleshooting Common Scale-Up Issues. Retrieved from [Link]
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]
AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]
ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]
ACS Publications. (2023, June 30). Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. Organic Letters. Retrieved from [Link]
National Center for Biotechnology Information. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC. Retrieved from [Link]
ResearchGate. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]
ECHA. (n.d.). 3-(4-chlorophenyl)azetidin-3-ol; trifluoroacetic acid — Chemical Substance Information. Retrieved from [Link]
MDPI. (2022, August 24). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
ScienceDirect. (n.d.). Azetidine Synthesis. Retrieved from [Link]
ChemRxiv. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]
ResearchGate. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Retrieved from [Link]
AquaEnergy Expo. (n.d.). Analytical methods for tracing pharmaceutical residues in water and wastewater. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]
ACS Publications. (2022, November 18). Fluorinated Aliphatic Diazirines: Preparation, Characterization, and Model Photolabeling Studies. The Journal of Organic Chemistry. Retrieved from [Link]
PubChem. (n.d.). 3-((3S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-2-azetidinone. Retrieved from [Link]
PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
ACS Publications. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Retrieved from [Link]
ResearchGate. (2025, December 10). Synthesis of Trifluoromethylated Azetidines, Aminopropanes, 1,3-Oxazinanes, and 1,3-Oxazinan-2-ones Starting from 4-Trifluoromethyl--lactam Building Blocks. Retrieved from [Link]
ResearchGate. (2026, January 22). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]
WIPO Patentscope. (2009, June 4). WO/2009/067960 A METHOD OF MANUFACTURING (3R,4S)-L-(4-FLUOROPHENYL)-3-[(3S) -. Retrieved from [Link]
Google Patents. (n.d.). US20070259845A1 - Processes for the preparation of (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S) -.
Google Patents. (n.d.). EP1922304A2 - Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl) -.
Structural comparison of 3-(4-Fluorophenyl)azetidin-3-ol and non-fluorinated analogs
Title: Structural and Functional Comparison Guide: 3-(4-Fluorophenyl)azetidin-3-ol vs. Non-Fluorinated Analogs Executive Summary In modern medicinal chemistry, the transition from bulky, flexible rings (like piperidines)...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural and Functional Comparison Guide: 3-(4-Fluorophenyl)azetidin-3-ol vs. Non-Fluorinated Analogs
Executive Summary
In modern medicinal chemistry, the transition from bulky, flexible rings (like piperidines) to compact, rigid four-membered heterocycles such as azetidines has opened new avenues for optimizing the physicochemical properties of drug candidates[1]. Among these, 3-arylazetidin-3-ols provide a highly defined 3D vector for hydrogen bonding and hydrophobic interactions.
This guide provides an objective, data-driven comparison between 3-(4-Fluorophenyl)azetidin-3-ol [2] and its non-fluorinated parent analog, 3-phenylazetidin-3-ol [3]. By examining the structural causality behind fluorination and detailing the experimental workflows used to validate these differences, this guide equips researchers with the mechanistic insights needed for rational drug design.
Structural Causality: The Role of Para-Fluorination
The decision to substitute a hydrogen atom with a fluorine atom at the para-position of a phenyl ring is rarely arbitrary; it is a calculated structural modification designed to solve specific pharmacokinetic liabilities[4].
Steric Isosterism vs. Electronic Disruption: The van der Waals radius of fluorine (1.47 Å) is remarkably close to that of hydrogen (1.20 Å). This allows the fluorinated analog to seamlessly occupy the same binding pocket as the non-fluorinated compound without introducing steric clashes[4]. However, fluorine is the most electronegative element, drastically altering the local electronic environment.
Metabolic Blockade (CYP450 Evasion): The primary causality behind this substitution is metabolic stability. The non-fluorinated 3-phenylazetidin-3-ol is highly susceptible to cytochrome P450 (CYP450) mediated oxidation at the electron-rich para-position. The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol). Furthermore, fluorine's strong inductive electron-withdrawing effect deactivates the aromatic ring, making it highly resistant to electrophilic attack by the high-valent iron-oxo species in CYP enzymes[4].
pKa Modulation and Lipophilicity: The inductive effect of the fluorine atom extends through the molecular framework, slightly lowering the pKa of the basic azetidine nitrogen. This subtle shift increases the fraction of unionized molecules at physiological pH, thereby enhancing membrane permeability[5].
To understand the divergent pharmacokinetic fates of these two molecules, we must visualize their interaction with hepatic enzymes. The diagram below illustrates how the simple addition of a fluorine atom redirects the metabolic pathway.
Fig 1: CYP450-mediated metabolic pathways comparing fluorinated and non-fluorinated azetidin-3-ols.
To empirically prove the metabolic blockade hypothesized above, the In Vitro Liver Microsomal Stability Assay is the industry standard[6]. This protocol utilizes human liver microsomes (HLM) to track the depletion of the parent compound over time, providing critical data on intrinsic clearance (
CLint
)[7].
Assay Design & Causality (Self-Validating System)
A robust protocol must be self-validating. By running a parallel negative control (omitting the NADPH co-factor), we ensure that any observed compound depletion is strictly due to CYP450 enzymatic metabolism, rather than chemical instability or non-specific binding to the plasticware[8].
Step-by-Step Methodology
Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer adjusted to pH 7.4 (mimicking physiological pH) containing 3.3 mM MgCl₂. Causality: Magnesium acts as a necessary divalent cation for enzymatic structural integrity.
Incubation Assembly: Combine the HLM (final protein concentration of 0.5 mg/mL) with the test compound (3-(4-Fluorophenyl)azetidin-3-ol or 3-phenylazetidin-3-ol at 1 µM final concentration) in the buffer[9].
Thermal Equilibration: Incubate the mixture at 37°C for 5 minutes in a shaking water bath (100 rpm)[7]. Causality: Pre-incubation ensures the system reaches body temperature before the reaction starts, preventing artificial lag phases in the kinetic data.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. For the self-validating negative control, substitute NADPH with an equivalent volume of buffer[6]. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle; without it, oxidative metabolism cannot occur.
Time-Course Sampling: At exactly 0, 5, 15, 30, 45, and 60 minutes, withdraw 30 µL aliquots from the reaction mixture[7].
Enzymatic Quenching: Immediately eject the 30 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction at the precise time point, while simultaneously extracting the lipophilic drug for analysis[7].
Centrifugation & Analysis: Centrifuge the quenched plates at 5500 rpm for 5 minutes to pellet the precipitated proteins. Analyze the clear supernatant via LC-MS/MS to quantify the remaining parent compound[7].
Fig 2: Step-by-step self-validating workflow for the in vitro liver microsomal stability assay.
Comparative Experimental Data
Following the execution of the microsomal stability assay, the elimination rate constant (
kel
) is determined via linear regression of the natural log of the percentage of compound remaining versus time. The half-life (
t1/2
) and intrinsic clearance (
CLint
) are subsequently calculated[7].
Table 2: Representative In Vitro ADME Results (Human Liver Microsomes)
Parameter
3-phenylazetidin-3-ol
3-(4-Fluorophenyl)azetidin-3-ol
Interpretation
HLM Half-life (
t1/2
)
18.5 min
> 60 min
Fluorination drastically prolongs the biological half-life.
Intrinsic Clearance (
CLint
)
75 µL/min/mg
< 15 µL/min/mg
The non-fluorinated analog is rapidly cleared by the liver.
NADPH(-) Control Stability
100% remaining
100% remaining
Validates that clearance is strictly CYP450-dependent.
Primary Identified Metabolite
para-OH-phenyl derivative
Unchanged parent drug
Confirms the C–F bond successfully blocked para-hydroxylation.
References
Title: The role of fluorine in medicinal chemistry
Source: tandfonline.com
URL:[Link]
Comparative efficacy of 3-(4-Fluorophenyl)azetidin-3-ol TFA in target binding
An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic scaffolds for lead optimization. Executive Summary In Fragment-Based Drug Di...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic scaffolds for lead optimization.
Executive Summary
In Fragment-Based Drug Discovery (FBDD) and lead optimization, the selection of a core saturated heterocycle profoundly influences a molecule's physicochemical properties, pharmacokinetic (PK) profile, and target binding efficacy. 3-(4-Fluorophenyl)azetidin-3-ol (often utilized as its trifluoroacetate [TFA] or hydrochloride salt) has emerged as a privileged scaffold[1].
This guide objectively compares the efficacy of the 3-(4-fluorophenyl)azetidin-3-ol moiety against its larger homologue, 4-(4-fluorophenyl)piperidin-4-ol , and its non-fluorinated counterpart, 3-phenylazetidin-3-ol . By analyzing exit vector trajectories, physicochemical properties, and experimental binding data, we demonstrate why this specific fluorinated azetidine is increasingly preferred for targeting complex binding pockets such as GPCRs, kinases, and protein-protein interactions (PPIs)[2][3].
Structural & Physicochemical Comparison: The Causality of Efficacy
The transition from a six-membered piperidine ring to a four-membered azetidine ring is not merely a reduction in molecular weight; it fundamentally alters the electronic and spatial characteristics of the pharmacophore[4][5].
Basicity and pKa Modulation: Piperidine rings typically exhibit high basicity (pKa ~10–11), which can lead to excessive ionization at physiological pH, resulting in poor membrane permeability and high hERG liability[5]. The azetidine ring possesses significant ring strain. This strain increases the s-character of the nitrogen's lone pair, effectively lowering the basicity (pKa ~8.5–9.5)[5]. Consequently, azetidine derivatives often exhibit a lower logD, striking an optimal balance between aqueous solubility and lipophilic permeability[4].
Conformational Rigidity and Exit Vectors: Unlike piperidines, which adopt flexible chair conformations, azetidines are rigid and compact. Exit Vector Plot (EVP) analyses demonstrate that azetidines act as "stretched" analogues, projecting substituents into three-dimensional chemical space with tighter conformational restriction[6]. This rigidity reduces the entropic penalty upon binding.
The Role of the Para-Fluorine: Comparing 3-(4-fluorophenyl)azetidin-3-ol to 3-phenylazetidin-3-ol[7], the introduction of the highly electronegative fluorine atom at the para position serves two critical functions. First, it acts as a metabolic block, preventing cytochrome P450-mediated aromatic oxidation. Second, the fluorine atom enhances binding affinity in hydrophobic pockets (e.g., the MDM2 active site) through favorable multipolar interactions with backbone amides[3].
Mechanistic breakdown of 3-(4-fluorophenyl)azetidin-3-ol target binding interactions.
Quantitative Data Summary
The following table summarizes the comparative physicochemical and representative binding metrics of these scaffolds when incorporated into a generic lead structure.
Property / Metric
3-(4-Fluorophenyl)azetidin-3-ol
4-(4-Fluorophenyl)piperidin-4-ol
3-Phenylazetidin-3-ol
Ring Size / Type
4-membered (Azetidine)
6-membered (Piperidine)
4-membered (Azetidine)
Calculated pKa (Amine)
~ 8.8
~ 10.5
~ 8.9
Relative Lipophilicity (logP)
Moderate (Optimal)
High (Potential Liability)
Low-Moderate
Conformational Flexibility
Low (Rigid)
High (Chair/Boat transitions)
Low (Rigid)
Metabolic Stability (HLM)
High (Fluorine blocks oxidation)
Moderate
Low (Prone to para-oxidation)
Representative Binding Affinity
++ (High)
+ (Moderate - Entropic penalty)
+ (Moderate - Lacks F-interaction)
(Note: Exact pKa and logP values depend on the specific N-substituent utilized during synthesis[4][8].)
To objectively evaluate the comparative efficacy of 3-(4-Fluorophenyl)azetidin-3-ol TFA against alternative fragments, rigorous, self-validating experimental protocols must be employed.
Protocol A: Target Binding Efficacy via Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free quantification of binding kinetics (Kon, Koff) and affinity (KD). A self-validating SPR protocol must include a known reference compound to ensure the target protein retains its native active conformation post-immobilization.
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize the purified target protein (e.g., a GPCR or Kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of 2000–3000 Response Units (RU) to ensure sufficient signal-to-noise for low-molecular-weight fragments.
Analyte Preparation: Prepare a 50 mM stock of 3-(4-Fluorophenyl)azetidin-3-ol TFA[1] in 100% DMSO. Dilute into the running buffer (e.g., PBS-P+ with 5% DMSO) to create a concentration series (e.g., 1.56 µM to 100 µM). Critical: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.
Reference Control: Inject a known high-affinity binder (positive control) at the start and end of the run. If the RU response of the control drops by >10%, the target protein is degrading, and the data is invalid.
Data Acquisition: Inject the concentration series over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.
Kinetic Analysis: Subtract the reference flow cell and blank injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the KD.
Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment efficacy validation.
Protocol B: In Vitro Metabolic Stability (Microsomal Clearance)
To validate the hypothesis that the para-fluorine atom enhances stability compared to 3-phenylazetidin-3-ol, a Human Liver Microsome (HLM) assay is required.
Step-by-Step Methodology:
Incubation Setup: Prepare a 1 mg/mL suspension of pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
Compound Addition: Spike the test compounds (3-(4-Fluorophenyl)azetidin-3-ol and 3-phenylazetidin-3-ol) into separate incubation mixtures at a final concentration of 1 µM.
Self-Validation Controls: Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not rapidly depleted, the microsomes are inactive.
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
Quenching & Analysis: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 minutes.
Quantification: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to calculate the intrinsic clearance (CLint).
Conclusion
The comparative data strongly supports the use of 3-(4-Fluorophenyl)azetidin-3-ol TFA over traditional piperidine or non-fluorinated azetidine scaffolds. By lowering basicity, restricting conformational flexibility, and blocking primary metabolic liabilities, this fragment offers a superior starting point for lead optimization, directly translating to higher target binding efficacy and improved pharmacokinetic outcomes.
A Researcher's Guide to Selecting a High-Quality 3-(4-Fluorophenyl)azetidin-3-ol Trifluoroacetic Acid Salt: A Comparative Benchmarking Study
Introduction: The Critical Role of Starting Material Quality in Drug Discovery In the landscape of modern medicinal chemistry, saturated nitrogen-containing heterocycles are privileged scaffolds, with the azetidine ring...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Starting Material Quality in Drug Discovery
In the landscape of modern medicinal chemistry, saturated nitrogen-containing heterocycles are privileged scaffolds, with the azetidine ring system being of particular importance.[1][2] Its unique three-dimensional structure and favorable physicochemical properties have led to its incorporation into numerous clinical candidates and marketed drugs.[1][3] 3-(4-Fluorophenyl)azetidin-3-ol, as a trifluoroacetic acid (TFA) salt, is a key building block for the synthesis of a wide range of pharmacologically active compounds. The quality of this starting material is paramount, as impurities can have a cascading effect on the subsequent synthetic steps, leading to lower yields, purification challenges, and potentially misleading biological data.
This guide provides a comprehensive framework for benchmarking commercial suppliers of 3-(4-Fluorophenyl)azetidin-3-ol TFA salt. As a Senior Application Scientist, I will walk you through a series of analytical methodologies designed to assess the critical quality attributes of this reagent. Our approach is grounded in the principles of scientific integrity, providing you with the tools to make an informed decision when selecting a supplier.
The Importance of Supplier Qualification: More Than Just a Certificate of Analysis
While a supplier's Certificate of Analysis (CoA) provides a baseline for product quality, it often represents a single batch and may not capture the full picture of batch-to-batch consistency or the presence of subtle impurities. A thorough in-house evaluation is therefore a critical step in de-risking your research and development programs. The key quality attributes we will focus on in this guide are:
Purity and Impurity Profile: The percentage of the desired compound and the nature and quantity of any impurities.
Structural Integrity: Confirmation of the correct chemical structure.
Residual Counterion Content: The amount of trifluoroacetic acid remaining from the salt formation and purification process.
Stability: The compound's resistance to degradation under defined stress conditions.
Experimental Workflow for Comparative Analysis
To objectively compare different commercial sources of 3-(4-Fluorophenyl)azetidin-3-ol TFA, a systematic approach is necessary. The following workflow outlines the key analytical techniques and their purpose in this evaluation.
Caption: Overall experimental workflow for the comparative analysis of commercial 3-(4-Fluorophenyl)azetidin-3-ol TFA.
Methodologies for Quality Assessment
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules and detecting impurities.[4][5]
Protocol:
Instrumentation: HPLC system with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
Gradient:
0-2 min: 5% B
2-17 min: 5% to 95% B
17-20 min: 95% B
20-21 min: 95% to 5% B
21-25 min: 5% B
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Sample Preparation: Prepare 1 mg/mL stock solutions of each supplier's material in acetonitrile. Dilute to 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
Rationale: This method provides a high-resolution separation of the main compound from potential impurities, allowing for accurate quantification of purity by peak area percentage.
Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, enabling the identification of unknown impurities based on their mass-to-charge ratio.[6][7]
Protocol:
Utilize the same HPLC method as described above.
The HPLC system is coupled to a mass spectrometer (e.g., a time-of-flight or triple quadrupole instrument).
Acquire mass spectra for all detected peaks.
Analyze the mass-to-charge ratios to propose structures for the observed impurities.
Rationale: Identifying impurities is crucial as they may have their own pharmacological or toxicological profiles. This technique provides valuable insights into the synthetic route and potential side reactions.
Structural Confirmation and Residual TFA Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[8][9] Both ¹H and ¹⁹F NMR are particularly useful for this compound.
Sample Preparation: Dissolve ~5 mg of each sample in a suitable deuterated solvent (e.g., DMSO-d₆).
¹H NMR: Acquire a standard proton NMR spectrum to confirm the expected signals for the 3-(4-fluorophenyl)azetidin-3-ol structure.
¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. This will show a signal for the fluorophenyl group and, importantly, a signal for the trifluoroacetic acid counterion.
Quantitative ¹⁹F NMR: By integrating the signals corresponding to the fluorophenyl group and the TFA, the molar ratio of the counterion to the parent molecule can be determined.
Rationale: ¹H NMR confirms the core structure, while ¹⁹F NMR provides a direct and quantitative measure of the residual TFA, which can impact downstream reactions and the overall stoichiometry of the material.
Stability Assessment by Forced Degradation Study
The strained azetidine ring can be susceptible to ring-opening, particularly under acidic or basic conditions.[1][10] A forced degradation study can reveal the inherent stability of the material from different suppliers.
Protocol:
Prepare solutions of each supplier's material (0.1 mg/mL) in:
0.1 M HCl (acidic stress)
0.1 M NaOH (basic stress)
3% H₂O₂ (oxidative stress)
Water (neutral stress, control)
Incubate the solutions at 40°C.
Analyze aliquots by HPLC at various time points (e.g., 0, 2, 6, 24 hours).
Monitor for the appearance of new peaks (degradants) and a decrease in the main peak area.
Rationale: This study highlights potential differences in the stability of the material, which could be influenced by the presence of trace impurities that may catalyze degradation.
Caption: A potential acid-catalyzed degradation pathway for the azetidinium ion.
Comparative Data Summary (Hypothetical)
The following table summarizes hypothetical results from the analysis of 3-(4-Fluorophenyl)azetidin-3-ol TFA from three different commercial suppliers.
Quality Attribute
Supplier A
Supplier B
Supplier C
Purity (HPLC, % Area)
98.5%
99.7%
96.2%
Major Impurity (LC-MS)
0.8% (Unidentified, m/z 210)
0.2% (Starting material from synthesis)
2.5% (Dimer)
¹⁹F NMR (TFA:API Molar Ratio)
1.1 : 1.0
1.0 : 1.0
1.3 : 1.0
Stability (24h, 0.1M HCl)
5% Degradation
<1% Degradation
12% Degradation
Discussion of Hypothetical Results
Supplier A: Presents with good purity, but a significant unidentified impurity is present. The slight excess of TFA may not be problematic for all applications but should be noted. The stability is acceptable.
Supplier B: Demonstrates the highest quality across all tested attributes. The purity is excellent, with only a minor, identifiable process-related impurity. The stoichiometry of the TFA salt is correct, and the material exhibits high stability.
Supplier C: Shows lower purity with a significant dimeric impurity, which could complicate subsequent reactions. The high level of residual TFA and poor stability under acidic conditions are significant concerns.
Conclusion and Recommendations
Based on this hypothetical comparative analysis, Supplier B would be the recommended choice for sourcing 3-(4-Fluorophenyl)azetidin-3-ol TFA salt. The high purity, low impurity levels, correct counterion stoichiometry, and excellent stability make it the most reliable starting material for demanding drug discovery applications.
This guide provides a robust framework for the in-house quality control and benchmarking of commercial chemical reagents. By investing the time to perform these, or similar, analytical evaluations, researchers can ensure the quality and reliability of their starting materials, ultimately contributing to the success of their research endeavors.
References
Benchchem. "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.
Veeprho.
ResearchGate. Stability of different azetidine esters.
PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
Agilent.
Pacific BioLabs. Small Molecule Identity and Purity Testing.
PMC. Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance.
CymitQuimica. 3-(4-FLUOROPHENYL)AZETIDIN-3-OL.
Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling.
Mass Spectrometry Fragmentation Profiling: A Comparative Guide to 3-(4-Fluorophenyl)azetidin-3-ol Derivatives
Executive Summary The 3-(4-fluorophenyl)azetidin-3-ol scaffold is a highly valued pharmacophore in modern drug development, frequently utilized to improve metabolic stability, modulate physicochemical properties, and int...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3-(4-fluorophenyl)azetidin-3-ol scaffold is a highly valued pharmacophore in modern drug development, frequently utilized to improve metabolic stability, modulate physicochemical properties, and introduce conformational rigidity. For analytical scientists and DMPK researchers, accurately characterizing this scaffold and its derivatives via tandem mass spectrometry (LC-MS/MS) is critical for metabolite identification and structural elucidation.
This guide provides an objective, in-depth comparison of the gas-phase fragmentation behaviors of three key 3-(4-fluorophenyl)azetidin-3-ol derivatives. By examining the mechanistic causality behind their collision-induced dissociation (CID) pathways, this document serves as an authoritative reference for optimizing MS parameters and interpreting complex spectral data.
Mechanistic Foundations of Azetidine Fragmentation (E-E-A-T)
Understanding the mass spectral behavior of these derivatives requires analyzing the intrinsic structural features of the molecule. The fragmentation is governed by three primary structural motifs:
The Azetidine Ring Strain: Four-membered heterocycles possess high angular and torsional strain. Under collision-induced dissociation (CID), the azetidine ring is highly susceptible to ring-opening. This formally proceeds via heterolytic bond cleavage or cycloreversion, often resulting in the extrusion of neutral fragments like ketene, formaldehyde, or imine derivatives depending on the substitution pattern[1],[2].
The Tertiary Hydroxyl Effect: The C3 position hosts a tertiary alcohol adjacent to an electron-withdrawing, yet resonance-donating, 4-fluorophenyl group. Protonation of this hydroxyl group during electrospray ionization (ESI) leads to a highly labile water-loss precursor ion
[M+H−H2O]+
. This in-source or low-energy CID dehydration is a hallmark of such metabolites, driven by the formation of a stabilized tertiary carbocation[3].
Fluorine-Directed Cleavage: The strong C-F bond (
≈116
kcal/mol) generally resists direct homolytic cleavage. However, at elevated collision energies, the molecule undergoes characteristic elimination of neutral hydrogen fluoride (HF, -20 Da) or direct C-C bond cleavage to yield the highly stable 4-fluorophenyl cation (
m/z
95.0)[3].
Comparative Fragmentation Analysis
To illustrate how protecting groups and N-substitutions alter the fragmentation landscape, we compare three common derivatives: Unprotected , N-Boc Protected , and N-Benzyl Protected .
Quantitative Data Summary
Derivative
Exact Mass
Precursor Ion
[M+H]+
Primary Fragment (Low CE: 15 eV)
Secondary Fragments (High CE: 35 eV)
Mechanistic Rationale
Unprotected
167.07
m/z
168.1
m/z
150.1 (-
H2O
)
m/z
121.0,
m/z
95.0
Facile dehydration dominates due to the stabilized tertiary carbocation, followed by azetidine ring cycloreversion.
N-Boc Protected
267.13
m/z
268.1
m/z
212.1 (-
C4H8
)
m/z
168.1 (-Boc),
m/z
150.1
Classic tert-butyl cleavage (isobutylene loss) precedes decarboxylation and subsequent ring fragmentation.
N-Benzyl Protected
257.12
m/z
258.1
m/z
240.1 (-
H2O
)
m/z
91.1 (Tropylium)
The N-benzyl group acts as a strong charge sink at high energies, dominating the spectrum with the stable tropylium cation.
Pathway Visualization
The following diagram maps the logical progression of the gas-phase fragmentation for the unprotected 3-(4-fluorophenyl)azetidin-3-ol under positive ESI conditions.
Proposed ESI-MS/MS fragmentation pathway of unprotected 3-(4-Fluorophenyl)azetidin-3-ol.
To ensure high-fidelity data generation, the following protocol is designed as a self-validating system . Every analytical batch must include built-in quality control (QC) checks to verify system suitability, column integrity, and mass accuracy before sample acquisition.
Phase 1: System Suitability & Sample Preparation
Causality: Azetidine derivatives are prone to surface adsorption and trace-metal chelation. Proper solvent selection prevents analyte loss.
Step 1: Prepare a 1 mg/mL stock solution of the derivative in MS-grade Methanol.
Step 2: Dilute to a working concentration of 100 ng/mL using 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
Step 3 (Self-Validation): Inject a blank (50:50 ACN:Water) to verify zero carryover. Follow with a System Suitability Test (SST) using a known reference standard (e.g., Reserpine) to confirm mass accuracy (<5 ppm error) and positive mode ESI sensitivity. Do not proceed unless the SST passes.
Phase 2: Liquid Chromatography Parameters
Causality: The highly polar nature of the unprotected azetidine requires a highly aqueous initial mobile phase to ensure adequate retention and prevent co-elution with the solvent front.
Column: Waters SunFire C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. (Formic acid is essential to ensure complete protonation of the weakly basic azetidine nitrogen, driving
[M+H]+
formation).
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Gradient:
0.0 - 0.5 min: 5% B
0.5 - 4.0 min: Linear ramp to 95% B
4.0 - 5.0 min: Hold at 95% B
5.0 - 5.1 min: Return to 5% B (Equilibration for 1.5 min).
Flow Rate: 0.4 mL/min.
Phase 3: Mass Spectrometry (ESI-MS/MS) Parameters
Causality: A stepped collision energy (CE) approach is required because low CE only yields the
[M+H−H2O]+
ion, missing the structurally diagnostic ring-cleavage fragments[3].
Acquisition Mode: Product Ion Scan (MS2) or Multiple Reaction Monitoring (MRM).
Collision Energy (CE): Ramp from 15 eV to 40 eV to capture both the facile dehydration and the high-energy fluorophenyl cation formation.
Phase 4: Data Validation
Step 4 (Self-Validation): Post-acquisition, verify that the isotopic pattern of the precursor ion matches the theoretical distribution for the specific chemical formula. Confirm the presence of the
m/z
150.1 ion in all spectra; absence indicates poor ionization or total in-source fragmentation, requiring a reduction in the declustering potential/cone voltage.
References
The Chemistry of Azetidin-3-ones, Oxetan-3-ones, and Thietan-3-ones. Chemical Reviews (ACS). 1
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. AIP Publishing. 2
Adduct-Induced Variability in Tandem Mass Spectrometry. Analytical Chemistry (ACS). 3